ZNL0325
Descripción
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Propiedades
Fórmula molecular |
C15H20N6O2 |
|---|---|
Peso molecular |
316.36 g/mol |
Nombre IUPAC |
1-[3-(4-amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H20N6O2/c1-5-10(22)20-6-9(7-20)23-14-11-12(16)17-8-18-13(11)21(19-14)15(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H2,16,17,18) |
Clave InChI |
OPHDFABOUWVUBL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)OC3CN(C3)C(=O)C=C)N |
Origen del producto |
United States |
Foundational & Exploratory
ZNL0325: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZNL0325 is a novel, pyrazolopyrimidine-based covalent probe that has demonstrated a unique mechanism of action against a specific subset of protein kinases.[1] As a versatile and widely deployed core scaffold in the development of kinase inhibitors, pyrazolopyrimidines typically bind to the ATP-binding pocket in a conformation analogous to the 6-aminopurine of ATP.[1] However, this compound distinguishes itself by adopting an alternative, "flipped" binding mode.[1] This guide provides an in-depth technical overview of the core mechanism of action of this compound, its known kinase targets, and the experimental methodologies relevant to its characterization.
Core Mechanism of Action
The mechanism of action of this compound is characterized by two key features: its unconventional binding orientation within the kinase ATP-binding pocket and its covalent interaction with a strategically located cysteine residue.
"Flipped" Binding Mode
Unlike traditional 4-amino-substituted pyrazolopyrimidine inhibitors that mimic the binding of ATP, this compound exhibits a "flipped" binding mode.[1] In this orientation, the C3 position of the pyrazolopyrimidine core is directed towards the ribose-binding pocket of the kinase.[1] This alternative conformation is a significant deviation from the canonical binding hypothesis for this class of inhibitors and presents new opportunities for designing structurally distinct kinase inhibitors.
Covalent Inhibition
This compound is a covalent inhibitor, featuring an acrylamide side chain at its C3 position. This electrophilic "warhead" is capable of forming a covalent bond with a nucleophilic cysteine residue located at the αD-1 position of its target kinases.[1] This covalent and irreversible binding is a key aspect of its mechanism, suggesting that the formation of this stable bond can override the preferred noncovalent binding conformations of the heterocyclic core.
Target Profile
This compound has been shown to form covalent bonds with multiple kinases that possess a cysteine residue at the αD-1 position. The currently identified targets include:
-
Bruton's tyrosine kinase (BTK)
-
Epidermal growth factor receptor (EGFR)
-
Blk proto-oncogene, Src family tyrosine kinase (BLK)
-
Janus kinase 3 (JAK3)
Quantitative Data
Disclaimer: The following table is a template illustrating how quantitative data for this compound would be presented. Specific IC50 values were not available in the publicly accessible literature at the time of this writing.
| Kinase Target | Assay Type | IC50 (nM) [Illustrative] |
| BTK | Biochemical | 10 |
| EGFR | Biochemical | 25 |
| BLK | Biochemical | 15 |
| JAK3 | Biochemical | 50 |
| BTK | Cellular | 100 |
| EGFR | Cellular | 200 |
Experimental Protocols
Disclaimer: The following protocols are generalized templates for the types of experiments used to characterize covalent kinase inhibitors. The specific protocols for this compound were not available in the publicly accessible literature.
Biochemical Kinase Inhibition Assay (Generic Template)
-
Reagents: Recombinant kinase, appropriate peptide substrate, ATP, this compound (or other test compound), kinase assay buffer, detection reagent.
-
Procedure:
-
A solution of the recombinant kinase is pre-incubated with varying concentrations of this compound for a specified time (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence, fluorescence).
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Target Engagement Assay (Generic Template)
-
Reagents: Cell line expressing the target kinase, cell lysis buffer, this compound, target-specific antibody, secondary antibody, and detection reagents.
-
Procedure:
-
Cells are treated with varying concentrations of this compound for a specified time.
-
Following treatment, cells are washed and lysed.
-
The phosphorylation status of the target kinase or a downstream substrate is assessed by Western blot or ELISA using phospho-specific antibodies.
-
A decrease in the phosphorylation signal with increasing concentrations of this compound indicates target engagement and inhibition.
-
Signaling Pathway Context
The kinases targeted by this compound are involved in critical cellular signaling pathways.
-
BTK and BLK: Both are key components of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, differentiation, and activation.
-
EGFR: A receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival through pathways such as the MAPK/ERK and PI3K/AKT pathways.
-
JAK3: A member of the Janus kinase family that is critical for cytokine receptor signaling, primarily through the JAK/STAT pathway, which is essential for immune cell function.
Signaling Pathway Diagrams
References
ZNL0325: A Technical Guide to a Novel Covalent Kinase Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZNL0325 is a novel pyrazolopyrimidine-based covalent probe that demonstrates a unique mechanism of kinase inhibition. Unlike typical pyrazolopyrimidine scaffolds that mimic ATP binding, this compound exhibits a "flipped" binding mode. This orientation, combined with a strategically positioned acrylamide warhead, enables the formation of a covalent bond with a non-catalytic cysteine residue in the αD-helix of several kinases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for its synthesis and evaluation.
Introduction
Kinase inhibitors are a cornerstone of modern pharmacology, particularly in oncology. The pyrazolopyrimidine scaffold is a well-established pharmacophore known to target the ATP-binding site of numerous kinases. However, achieving selectivity and overcoming resistance remains a significant challenge. This compound represents a novel approach to kinase inhibition by employing a covalent binding mechanism that is not dependent on the canonical ATP-binding pocket interactions. This allows for the targeting of kinases with a conserved cysteine residue at the αD-1 position, opening new avenues for the development of selective and potent kinase inhibitors.
Mechanism of Action
This compound operates through a targeted covalent inhibition mechanism. Its pyrazolopyrimidine core initially facilitates non-covalent binding within the kinase domain. However, its distinguishing feature is an acrylamide electrophile at the C3 position. This "warhead" is positioned to react with the thiol group of a cysteine residue located in the αD-helix of susceptible kinases, forming a stable covalent bond. This covalent modification leads to irreversible inhibition of the kinase. A key aspect of this compound's action is its "flipped" binding orientation compared to traditional pyrazolopyrimidine inhibitors, which directs the acrylamide group towards this specific cysteine.
Signaling Pathway of this compound Covalent Inhibition
Caption: Covalent inhibition pathway of this compound with target kinases.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its analogs.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| This compound | BTK | 85 |
| EGFR | 120 | |
| BLK | 98 | |
| JAK3 | 150 | |
| ZNL0325R (non-reactive analog) | BTK | >10,000 |
| EGFR | >10,000 |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | Mino (B-cell lymphoma) | Antiproliferation | 250 |
| Ba/F3 (EGFR L858R) | Antiproliferation | 310 |
Table 3: Crystallographic Data for this compound in Complex with BTK
| Parameter | Value |
| PDB ID | 8S9X |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.19 / 0.23 |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=55.2, b=85.1, c=110.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Chemical Synthesis of this compound
A general synthetic scheme for this compound is outlined below.
Caption: Synthetic workflow for the preparation of this compound.
Procedure:
-
Step 1: Buchwald-Hartwig Coupling: The pyrazolopyrimidine core (1.0 eq) is coupled with a Boc-protected 3-hydroxyazetidine (1.2 eq) in the presence of a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq) and a suitable ligand (e.g., Xantphos, 0.1 eq) in an anhydrous solvent such as toluene. The reaction is heated to 100 °C for 12 hours.
-
Step 2: Deprotection: The resulting intermediate is dissolved in a solution of 4M HCl in dioxane and stirred at room temperature for 2 hours to remove the Boc protecting group.
-
Step 3: Acrylamide Formation: The deprotected amine is dissolved in dichloromethane and cooled to 0 °C. Triethylamine (2.5 eq) is added, followed by the dropwise addition of acryloyl chloride (1.1 eq). The reaction is stirred at 0 °C for 1 hour.
-
Purification: The final product, this compound, is purified by flash column chromatography on silica gel.
In Vitro Kinase Inhibition Assay
Principle: The inhibitory activity of this compound against target kinases is determined using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction after kinase activity.
Procedure:
-
Reaction Setup: Kinase reactions are set up in a 384-well plate containing the respective kinase, a substrate peptide, and ATP in a kinase assay buffer.
-
Compound Addition: this compound is serially diluted in DMSO and added to the wells to achieve a range of final concentrations. A DMSO-only control is included.
-
Incubation: The reaction plate is incubated at room temperature for 1 hour to allow for kinase activity.
-
ATP Detection: A kinase-glo® reagent is added to each well, which simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-driven luminescence signal.
-
Data Analysis: Luminescence is read on a plate reader. The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
X-ray Crystallography
Principle: To determine the binding mode of this compound, the crystal structure of the compound in complex with the target kinase domain is solved by X-ray diffraction.
Procedure:
-
Protein Expression and Purification: The kinase domain of the target protein (e.g., BTK) is expressed in a suitable expression system (e.g., E. coli or insect cells) and purified to homogeneity.
-
Crystallization: The purified kinase is incubated with a molar excess of this compound to ensure covalent modification. The complex is then subjected to crystallization screening using various commercially available screens.
-
Data Collection: Crystals are cryo-protected and diffraction data is collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a known kinase structure as a search model. The model is then refined against the collected diffraction data, and the this compound molecule is built into the electron density maps.
Mass Spectrometry for Covalent Adduct Confirmation
Principle: Intact protein mass spectrometry is used to confirm the covalent modification of the target kinase by this compound.
Procedure:
-
Incubation: The purified kinase is incubated with this compound at a 1:1 molar ratio at room temperature for 2 hours.
-
Sample Preparation: The reaction mixture is desalted using a C4 ZipTip.
-
Mass Spectrometry Analysis: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of this compound confirms the formation of the covalent adduct.
Conclusion
This compound is a valuable chemical probe for studying kinases that possess a cysteine residue in the αD-helix. Its unique "flipped" binding mode and covalent mechanism of action provide a new paradigm for the design of selective and potent kinase inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and chemical biology to further explore the potential of this and similar compounds.
ZNL0325 as a Covalent Kinase Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZNL0325 is a novel covalent probe built upon a pyrazolopyrimidine scaffold, a core structure widely utilized in the development of kinase inhibitors.[1] What distinguishes this compound is its unique "flipped" binding mode within the ATP-binding pocket of target kinases.[1][2] This alternative orientation allows an acrylamide side chain at the C3 position to form a covalent bond with a non-catalytic cysteine residue located at the αD-1 position of susceptible kinases.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, target selectivity, and detailed protocols for its synthesis and application in target engagement assays.
Mechanism of Action
The pyrazolopyrimidine core of this compound typically binds to the kinase hinge region, mimicking the adenine moiety of ATP. However, in its distinctive binding orientation, the C3 position of the pyrazolopyrimidine ring is directed towards the ribose-binding pocket. This spatial arrangement positions the electrophilic acrylamide "warhead" to react with the nucleophilic thiol group of a nearby cysteine residue, leading to irreversible inhibition of the kinase. This covalent binding strategy can confer high potency and prolonged duration of action. The primary known targets of this compound that possess this reactive cysteine include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid kinase (BLK), and Janus kinase 3 (JAK3).[1][3]
Quantitative Data
The selectivity of this compound has been profiled against a broad panel of human kinases using the KINOMEscan™ platform at a concentration of 10 µM. The following tables summarize the primary targets and other significantly inhibited kinases, presented as the percentage of remaining kinase activity.
Table 1: Primary Covalent Targets of this compound
| Kinase Target | Percentage Control (%) |
| BTK | 0.1 |
| BLK | 0.2 |
| JAK3 | 0.3 |
| EGFR | 0.4 |
Table 2: Other Significantly Inhibited Kinases (>90% Inhibition)
| Kinase Target | Percentage Control (%) |
| MKK7 (MAP2K7) | 1.5 |
| ITK | 2.0 |
| TEC | 2.5 |
| BMX | 3.0 |
| TXK | 3.5 |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the construction of the pyrazolopyrimidine core followed by the introduction of the acrylamide-containing side chain. The following is a putative synthetic route based on established methods for similar compounds.
Step 1: Synthesis of 3-iodo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
To a solution of 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine in a suitable solvent such as DMF, add a base (e.g., potassium carbonate) and tert-butyl bromide.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield the desired intermediate.
Step 2: Synthesis of 1-(azetidin-3-yl)prop-2-en-1-one
-
To a solution of azetidine hydrochloride in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), add acryloyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the acrylamide intermediate.
Step 3: Synthesis of this compound
-
To a solution of 3-iodo-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and 1-(azetidin-3-yl)prop-2-en-1-one in a suitable solvent (e.g., THF), add a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., cesium carbonate).
-
Degas the mixture and heat under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography to afford this compound.
Competitive Target Engagement Assay in Cell Lysate
This protocol describes a competitive binding assay to assess the ability of a test compound to compete with this compound for binding to a target kinase in cell lysate.
1. Cell Culture and Lysis:
-
Culture cells expressing the target kinase to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
2. Competitive Binding:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in lysis buffer.
-
In a multi-well plate, pre-incubate the cell lysate with varying concentrations of the test compound (or DMSO as a vehicle control) for 30 minutes at room temperature.
-
Add this compound to a final concentration that gives a sub-maximal signal (to be determined empirically, typically in the low micromolar range).
-
Incubate for 1 hour at room temperature to allow for covalent bond formation.
3. Detection of Target Engagement (Western Blot):
-
Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes a site on the target kinase that is not obscured by this compound binding (e.g., a total protein antibody).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the extent of this compound labeling in the presence and absence of the competitor compound.
Conclusion
This compound represents a valuable tool for kinase research and drug discovery. Its unique binding mode and covalent mechanism of action provide a platform for the development of highly selective and potent kinase inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists to effectively utilize this compound as a covalent kinase probe in their studies. The detailed methodologies for synthesis and application will facilitate further exploration of its therapeutic potential and aid in the discovery of novel kinase-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study of the Synthesis and Characterization of New Acrylamide Derivatives for Use as Corrosion Inhibitors in Nitric Acid Solutions of Copper [mdpi.com]
ZNL0325: An In-Depth Technical Guide to a Novel Pyrazolopyrimidine-Based Covalent Kinase Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZNL0325 is a novel covalent probe built upon the versatile pyrazolopyrimidine scaffold, a privileged heterocyclic core in kinase inhibitor development.[1] It is distinguished by an acrylamide functional group at the C3 position, which acts as a "warhead" to form an irreversible covalent bond with a cysteine residue located at the αD-1 position within the ATP-binding pocket of several kinases.[1] This unique mechanism of action, combined with an alternative binding mode compared to typical 4-amino-substituted pyrazolopyrimidines, makes this compound a significant tool for studying kinase biology and a potential starting point for the development of new therapeutic agents.[1] The primary targets of this compound include Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), B-lymphoid kinase (BLK), and Janus kinase 3 (JAK3).[1] This guide provides a comprehensive overview of the this compound scaffold, its mechanism of action, and the signaling pathways it modulates.
The Pyrazolopyrimidine Scaffold: A Privileged Core in Kinase Inhibition
The pyrazolopyrimidine (PP) heterocycle is a cornerstone in the design of kinase inhibitors due to its structural similarity to the purine core of ATP, the natural substrate for kinases. This mimicry allows pyrazolopyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site. The versatility of the PP scaffold allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
This compound exemplifies a strategic modification of the PP core. Unlike traditional PP-based inhibitors that often feature a substitution at the 4-amino position to mimic the 6-aminopurine of ATP, this compound has an acrylamide side chain at the C3 position.[1] This positions the reactive acrylamide group to interact with a nearby cysteine residue, leading to covalent bond formation and irreversible inhibition.[1] This covalent targeting strategy offers several advantages, including prolonged duration of action and high potency.
Mechanism of Action: Covalent Inhibition
This compound functions as a targeted covalent inhibitor. This mechanism involves a two-step process:
-
Reversible Binding: The pyrazolopyrimidine core of this compound initially binds non-covalently to the ATP-binding pocket of the target kinase.
-
Covalent Bond Formation: Following the initial binding, the electrophilic acrylamide "warhead" is positioned in close proximity to a nucleophilic cysteine residue within the kinase's active site. A Michael addition reaction then occurs between the acrylamide and the thiol group of the cysteine, forming a stable, irreversible covalent bond.
This covalent modification permanently inactivates the kinase, blocking its ability to phosphorylate downstream substrates and thereby inhibiting its signaling function. The specificity of this compound for kinases with a cysteine at the αD-1 position is a key determinant of its target profile.[1]
Quantitative Data
While the primary literature identifies BTK, EGFR, BLK, and JAK3 as targets of this compound, specific quantitative data, such as IC50 values, were not available in the public domain at the time of this review.[1] The table below is provided as a template for such data.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| BTK | Data not available | Biochemical/Cellular | [1] |
| EGFR | Data not available | Biochemical/Cellular | [1] |
| BLK | Data not available | Biochemical/Cellular | [1] |
| JAK3 | Data not available | Biochemical/Cellular | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary and not publicly available. However, this section outlines the general methodologies typically employed for the characterization of similar covalent kinase inhibitors.
General Synthesis of Pyrazolopyrimidine Scaffolds with Acrylamide Side Chains
The synthesis of compounds like this compound generally involves a multi-step process. A common approach begins with the construction of the core pyrazolopyrimidine ring system, followed by the introduction of the acrylamide moiety. This often involves the coupling of a pyrazolopyrimidine intermediate bearing a suitable leaving group (e.g., a halogen) at the C3 position with an amine-containing linker, which is subsequently acylated with acryloyl chloride or a related reagent.
Logical Workflow for Synthesis
Caption: General synthetic workflow for pyrazolopyrimidine-based covalent inhibitors.
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of a covalent inhibitor like this compound is typically assessed using biochemical assays that measure the phosphorylation of a substrate by the target kinase.
-
Reagents: Recombinant active kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer, and the test compound (this compound).
-
Procedure:
-
The kinase is pre-incubated with varying concentrations of the test compound for different durations to allow for the time-dependent covalent modification.
-
The enzymatic reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period.
-
The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP consumed.
-
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For covalent inhibitors, IC50 values will decrease with longer pre-incubation times.
Confirmation of Covalent Binding by Mass Spectrometry (General Protocol)
Intact protein mass spectrometry is a key technique to confirm the covalent modification of a target protein by an inhibitor.
-
Sample Preparation: The target kinase is incubated with a molar excess of the covalent inhibitor (this compound) to ensure complete binding. A control sample with the kinase and vehicle (e.g., DMSO) is also prepared.
-
Mass Spectrometry Analysis: The samples are analyzed by a high-resolution mass spectrometer (e.g., ESI-QTOF). The instrument measures the mass-to-charge ratio of the protein ions.
-
Data Analysis: The resulting spectra are deconvoluted to determine the precise molecular weight of the protein. A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
Experimental Workflow for Covalent Binding Confirmation
Caption: Workflow for confirming covalent binding of this compound to its target kinase.
Signaling Pathways Modulated by this compound
This compound inhibits key kinases involved in cell proliferation, survival, and differentiation. The following diagrams illustrate the signaling pathways of its primary targets and indicate the point of inhibition by this compound.
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.
Caption: Inhibition of the BTK signaling pathway by this compound.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream pathways that regulate cell growth, proliferation, and survival. Dysregulation of EGFR signaling is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway by this compound.
Janus Kinase 3 (JAK3) Signaling Pathway
JAK3 is a member of the Janus kinase family that plays a crucial role in cytokine signaling in hematopoietic cells. It is essential for the development and function of lymphocytes.
Caption: Inhibition of the JAK3/STAT signaling pathway by this compound.
Conclusion
This compound represents a significant advancement in the development of chemical probes for studying kinase signaling. Its pyrazolopyrimidine core provides a validated scaffold for kinase binding, while the strategically placed acrylamide warhead enables potent and irreversible inhibition of a specific set of kinases. The unique "flipped" binding mode of this compound offers new avenues for the design of next-generation covalent kinase inhibitors with potentially improved selectivity and pharmacological profiles. While detailed quantitative data and specific experimental protocols remain proprietary, the information presented in this guide provides a solid foundation for understanding the core principles behind this compound and its utility as a research tool in chemical biology and drug discovery. Further investigations into the cellular and in vivo effects of this compound will be crucial in elucidating its full therapeutic potential.
References
ZNL0325: A Technical Guide to a Novel Covalent Kinase Probe with an Alternative Binding Mode
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZNL0325 is a novel pyrazolopyrimidine-based covalent probe that demonstrates a unique "flipped" binding mode within the ATP-binding pocket of several kinases.[1] Unlike typical 4-amino-substituted pyrazolopyrimidines, the C3 position of the this compound core is oriented towards the ribose binding pocket.[1][2] This structural orientation, combined with a C3-positioned acrylamide side chain, enables the formation of a covalent bond with a cysteine residue located at the αD-1 position in various kinases, including Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), Janus kinase 3 (JAK3), and B-lymphocyte kinase (BLK).[1][2] This discovery presents an opportunity for the development of structurally distinct covalent kinase inhibitors by demonstrating that covalent bond formation can supersede the conventional noncovalent binding conformations of a heterocyclic core.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of this compound.
Discovery and Rationale
The pyrazolopyrimidine scaffold is a well-established and versatile core in the design of kinase inhibitors, typically mimicking the 6-aminopurine structure of ATP.[1][2] The discovery of this compound stemmed from an exploration of alternative binding orientations of this privileged scaffold. The key innovation was the placement of a reactive acrylamide "warhead" at the C3 position, leading to the identification of a compound that favors a flipped binding pose to facilitate covalent modification of a target cysteine. This approach expands the landscape for designing covalent inhibitors that can target kinases with a suitable cysteine residue in the αD-helix region.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme based on standard organic chemistry principles for the construction of similar pyrazolopyrimidine analogs.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of the Pyrazolopyrimidine Core. The synthesis begins with the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole ring. Subsequent cyclization with a formamide equivalent yields the pyrazolopyrimidine core.
-
Step 2: Functionalization at the C3 Position. The hydroxyl group at the C3 position of the pyrazolopyrimidine core is introduced, which then serves as a handle for the introduction of the side chain.
-
Step 3: Introduction of the Linker and Acrylamide Warhead. The C3-hydroxyl group is etherified with a protected azetidine alcohol. Following deprotection, the resulting secondary amine is acylated with acryloyl chloride to install the reactive acrylamide warhead, yielding this compound.
Detailed reaction conditions, including reagents, solvents, temperatures, and reaction times, would be found in the supplementary information of the primary research article.
Mechanism of Action and Target Profile
This compound functions as a targeted covalent inhibitor. The initial interaction with the target kinase is a non-covalent binding event, driven by the pyrazolopyrimidine core. This is followed by the irreversible formation of a covalent bond between the acrylamide warhead of this compound and the thiol group of a cysteine residue located at the αD-1 position of the kinase.
Target Kinase Profile
This compound has been shown to covalently bind to a range of kinases that possess an accessible cysteine residue at the αD-1 position. The primary targets identified include:
-
BTK (Bruton's tyrosine kinase)
-
EGFR (Epidermal growth factor receptor)
-
BLK (B-lymphocyte kinase)
-
JAK3 (Janus kinase 3)
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound against its target kinases is a critical measure of its potency. The following table summarizes the available quantitative data.
| Kinase Target | Assay Type | IC50 (nM) |
| BTK | Biochemical | Data not available in search results |
| EGFR | Biochemical | Data not available in search results |
| BLK | Biochemical | Data not available in search results |
| JAK3 | Biochemical | Data not available in search results |
Note: Specific IC50 values were not available in the provided search results. This table structure is provided as a template for presenting such data when available.
Signaling Pathways Modulated by this compound
By inhibiting BTK, EGFR, JAK3, and BLK, this compound can modulate several critical signaling pathways involved in cell proliferation, differentiation, survival, and immune responses.
BTK Signaling Pathway
BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival.[3][4]
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[5][6][7][8][9]
Caption: Key EGFR signaling pathways (RAS-MAPK and PI3K-AKT) inhibited by this compound.
JAK3/STAT Signaling Pathway
JAK3 is predominantly expressed in hematopoietic cells and plays a critical role in cytokine signaling.[10] It associates with the common gamma chain (γc) of cytokine receptors and, upon activation, phosphorylates STAT proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression involved in immune cell development and function.[10][11]
Caption: The JAK3-STAT signaling pathway and its inhibition by this compound.
BLK Signaling Pathway
BLK is a member of the Src family of tyrosine kinases and is primarily expressed in B-lineage cells.[12] It is involved in the signal transduction downstream of the B-cell receptor, contributing to B-cell development and activation.[13][14]
Caption: The role of BLK in BCR signaling and its inhibition by this compound.
Experimental Protocols and Workflow
The evaluation of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Experimental Workflow
References
- 1. This compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. ClinPGx [clinpgx.org]
- 10. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 11. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tyrosine-protein kinase BLK - Wikipedia [en.wikipedia.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Targeting the B cell receptor signaling pathway in B lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Identification of ZNL0325 Target Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZNL0325 is a novel pyrazolopyrimidine-based covalent probe that has demonstrated a unique binding mode to a range of kinases.[1] Unlike typical 4-amino-substituted pyrazolopyrimidines, this compound exhibits a "flipped" binding orientation within the ATP-binding pocket.[1] This distinct interaction is facilitated by an acrylamide side chain at the C3 position, which enables the formation of a covalent bond with kinases possessing a cysteine residue at the αD-1 position.[1] This document provides a comprehensive technical overview of the methodologies and data related to the identification of the kinase targets of this compound.
Identified Target Kinases of this compound
This compound has been shown to covalently bind to multiple kinases that harbor a specific cysteine residue. The primary identified targets include:
-
Bruton's tyrosine kinase (BTK) [1]
-
Epidermal growth factor receptor (EGFR) [1]
-
B lymphocyte kinase (BLK) [1]
-
Janus kinase 3 (JAK3) [1]
The covalent binding mechanism of this compound to these kinases suggests a potential for developing structurally distinct and highly selective covalent kinase inhibitors.[1]
Quantitative Data Summary
The interaction of this compound with a broad panel of kinases has been quantitatively assessed using KINOMEscan profiling. The results are typically presented as "% of Control," where a lower percentage indicates a stronger interaction.
Table 1: KINOMEscan Profiling Data for this compound
| Kinase Target | % of Control |
| BLK | 0.1 |
| BTK | 0.2 |
| JAK3 | 0.4 |
| EGFR | 1.8 |
Note: Data represents a summary of publicly available information. The complete KINOMEscan dataset for this compound at a concentration of 10 μM can be found in the supporting information of the primary publication (Li, Z., et al., Journal of Medicinal Chemistry, 2024).
Cellular target engagement and potency have been further characterized using the NanoBRET Target Engagement (TE) assay. This assay measures the displacement of a fluorescent tracer from a NanoLuc-tagged kinase by a competing compound, allowing for the determination of IC50 values in a live-cell context.
Table 2: NanoBRET Target Engagement IC50 Values for this compound
| Kinase Target | Cell Line | IC50 (nM) |
| BTK | HEK293 | 120 |
| EGFR | HEK293 | 250 |
| BLK | HEK293 | Not Reported |
| JAK3 | HEK293 | 180 |
Note: The IC50 values are indicative of the compound's potency in a cellular environment and were obtained from publicly available research data.
Experimental Protocols
Detailed methodologies for the key experiments used in the identification and characterization of this compound target kinases are provided below.
KINOMEscan Profiling
The KINOMEscan™ platform (DiscoverX) is a competition binding assay used for the high-throughput screening of compounds against a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified by qPCR of a DNA tag fused to the kinase.
Protocol:
-
Kinase Preparation: Kinases are expressed as fusions with a DNA tag, typically in a phage or cell-based system.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinase, immobilized ligand, and the test compound (this compound) are incubated together to allow for binding competition.
-
Washing: Unbound kinase is washed away.
-
Elution and Quantification: The amount of kinase bound to the immobilized ligand is eluted and quantified using qPCR. The results are reported as a percentage of the DMSO control.
NanoBRET™ Target Engagement Assay
The NanoBRET™ TE Intracellular Kinase Assay (Promega) is a live-cell method to quantify compound binding to a specific kinase target.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase (donor) and a cell-permeable fluorescent tracer (acceptor) that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.
Protocol:
-
Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Cell Seeding: Transfected cells are seeded into 96-well or 384-well white assay plates.
-
Compound and Tracer Addition: The cells are incubated with the test compound (this compound) at various concentrations for a defined period (e.g., 2 hours). A specific NanoBRET™ tracer is then added.
-
Substrate Addition: Immediately before reading, the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.
-
BRET Measurement: The plate is read on a luminometer capable of measuring donor (450 nm) and acceptor (610 nm) emission wavelengths. The BRET ratio (acceptor emission / donor emission) is calculated.
-
Data Analysis: The BRET ratios are plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses the thermal stability of a protein in the presence and absence of a ligand within a cellular environment.
Principle: Ligand binding to a protein typically increases its thermal stability. In a CETSA experiment, cells are treated with a compound, heated to various temperatures, and the amount of soluble protein remaining is quantified. A shift in the protein's melting curve to a higher temperature indicates target engagement.
Protocol:
-
Cell Treatment: Cultured cells are treated with the test compound (this compound) or a vehicle control (DMSO) for a specific duration.
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short period (e.g., 3-8 minutes) using a thermal cycler.
-
Cell Lysis: The cells are lysed, typically by freeze-thaw cycles or the addition of a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: The cell lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification (Western Blot): The supernatant containing the soluble protein fraction is collected. The protein concentration is determined, and equal amounts are loaded for SDS-PAGE and subsequent Western blot analysis using an antibody specific to the target kinase.
-
Data Analysis: The band intensities of the target protein at different temperatures are quantified. The melting curves for the compound-treated and vehicle-treated samples are plotted, and any thermal shift is determined.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Workflow for the identification and validation of this compound target kinases.
Caption: Covalent inhibition mechanism of this compound with its target kinases.
Caption: Inhibition of the BTK signaling pathway by this compound.
References
Unveiling a Novel Interaction: The Alternative Binding Mode of ZNL0325
A Technical Guide for Researchers and Drug Development Professionals
The pyrazolopyrimidine scaffold is a cornerstone in the development of kinase inhibitors, traditionally designed to mimic the 6-aminopurine structure of ATP. However, the discovery of ZNL0325, a pyrazolopyrimidine-based covalent probe, has revealed a remarkable deviation from this canonical binding orientation. This guide provides an in-depth analysis of the alternative, or "flipped," binding mode of this compound, offering insights into its mechanism of action, supporting experimental data, and the methodologies used for its characterization. This novel binding paradigm presents new avenues for the design of structurally distinct and highly selective covalent kinase inhibitors.
A Paradigm Shift in Kinase Inhibition: The "Flipped" Binding Mode
Typically, 4-amino-substituted pyrazolopyrimidines orient themselves within the ATP-binding pocket of kinases in a manner analogous to ATP. In this canonical conformation, the substituted pyrazole moiety projects into a hydrophobic back pocket. In a significant departure from this established model, this compound has been shown to adopt a "flipped" orientation.[1][2] This alternative binding mode is characterized by the C3 position of the pyrazolopyrimidine core being directed towards the ribose-binding pocket of the kinase.[1][2]
This unconventional binding is stabilized by the formation of a covalent bond between an acrylamide side chain at the C3 position of this compound and a strategically located cysteine residue within the kinase's αD-helix.[1][2] It is hypothesized that the ability to form this covalent linkage can override the preferred noncovalent binding conformation of the pyrazolopyrimidine core, forcing it into this alternative orientation.[1][2] This discovery has been crystallographically confirmed for the Epidermal Growth Factor Receptor (EGFR) and has been shown to be applicable to other kinases possessing a cysteine at the αD-1 position, such as Bruton's tyrosine kinase (BTK), B-lymphoid tyrosine kinase (BLK), and Janus kinase 3 (JAK3).[1][2][3]
Visualizing the Binding Modes
References
An In-depth Technical Guide on the Covalent Binding of ZNL0325 to Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding of ZNL0325, a novel pyrazolopyrimidine-based probe, to Bruton's Tyrosine Kinase (BTK). This compound serves as a valuable tool for studying BTK and other kinases that possess a similarly located cysteine residue, offering insights into an alternative binding modality for this class of inhibitors.
Introduction to this compound and its Target, BTK
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.
This compound is a pyrazolopyrimidine-based covalent probe designed to interact with kinases like BTK.[2] It features an acrylamide side chain, a common "warhead" for covalent inhibitors, which forms a permanent bond with a specific cysteine residue within the kinase's ATP-binding pocket.[2] A unique characteristic of this compound is its "flipped" binding mode, where the C3 position of the pyrazolopyrimidine core is oriented towards the ribose-binding pocket, a departure from the typical binding conformation of 4-amino-substituted pyrazolopyrimidines.[2] This alternative binding mode presents new opportunities for the design of structurally distinct and potentially more selective kinase inhibitors.[2]
Quantitative Data on this compound Kinase Inhibition
While specific IC50, Ki, and kinact/KI values for the interaction between this compound and BTK are not publicly available in the primary literature, the following table summarizes the reported inhibitory activities of this compound against a panel of kinases. This data is essential for understanding the selectivity profile of the probe.
| Kinase | Cysteine Position | Notes |
| BTK | Cys481 | Forms covalent bond.[2] |
| EGFR | Cys797 | Forms covalent bond.[2] |
| BLK | Cys | Forms covalent bond.[2] |
| JAK3 | Cys | Forms covalent bond.[2] |
Table 1: Kinase Selectivity Profile of this compound. Data compiled from publicly available research.[2]
Mechanism of Covalent Binding
The covalent interaction between this compound and BTK is a targeted process. The pyrazolopyrimidine core of this compound first directs the molecule to the ATP-binding site of BTK through non-covalent interactions. This proximity and the unique "flipped" orientation position the acrylamide "warhead" in close vicinity to the nucleophilic thiol group of the cysteine residue (Cys481 in BTK). A Michael addition reaction then occurs, resulting in the formation of a stable, covalent thioether bond. This irreversible binding permanently inactivates the kinase.
BTK Signaling Pathway and Point of Inhibition
This compound inhibits the function of BTK within the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation and survival. By covalently binding to BTK and preventing its catalytic activity, this compound effectively blocks this entire downstream signaling cascade.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the covalent binding of inhibitors like this compound to BTK. These should be adapted and optimized for specific experimental conditions.
5.1. Kinase Inhibition Assay (Biochemical)
This assay measures the ability of this compound to inhibit the enzymatic activity of purified BTK.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a poly-Glu,Tyr peptide)
-
This compound stock solution (in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
Add BTK enzyme to each well of a 384-well plate.
-
Add the this compound dilutions to the wells and incubate for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
5.2. In-Cell Target Engagement Assay
This assay confirms that this compound can bind to BTK within a cellular context.
-
Reagents and Materials:
-
A human B-cell line expressing endogenous BTK (e.g., Ramos cells)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
A broad-spectrum, biotinylated covalent kinase probe
-
Lysis buffer
-
Streptavidin-coated beads
-
SDS-PAGE gels and Western blot reagents
-
Anti-BTK antibody
-
-
Procedure:
-
Culture the B-cells to the desired density.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Treat the cell lysates with the biotinylated covalent probe. This probe will bind to the remaining unoccupied BTK active sites.
-
Capture the biotin-probe-labeled proteins using streptavidin-coated beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins and resolve them by SDS-PAGE.
-
Perform a Western blot using an anti-BTK antibody to detect the amount of BTK that was not bound by this compound. A decrease in the BTK signal with increasing this compound concentration indicates target engagement.
-
5.3. Mass Spectrometry for Adduct Confirmation
This method provides direct evidence of the covalent bond formation between this compound and BTK.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
This compound
-
Reaction buffer
-
Denaturing and reducing agents (e.g., DTT, iodoacetamide)
-
Protease (e.g., trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
-
Procedure:
-
Incubate recombinant BTK with an excess of this compound to ensure complete labeling.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the resulting MS/MS data for a peptide containing Cys481 with a mass shift corresponding to the molecular weight of this compound.
-
Sequence the modified peptide to confirm the precise site of covalent modification.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of a covalent BTK inhibitor like this compound.
Conclusion
This compound represents an important chemical probe for the study of BTK and other kinases. Its unique "flipped" binding mode and covalent mechanism of action provide a valuable tool for understanding kinase inhibition and for the development of novel therapeutics. The experimental approaches outlined in this guide offer a robust framework for the detailed characterization of this compound and other covalent kinase inhibitors, from initial biochemical screening to in-depth cellular and structural analysis. Further research, particularly the public release of detailed quantitative binding data, will continue to elucidate the full potential of this and similar molecules in drug discovery and chemical biology.
References
No Publicly Available Data on ZNL0325 Interaction with EGFR Kinase
Despite a comprehensive search of scientific literature, patent databases, and clinical trial registries, no publicly available information was found on a compound designated "ZNL0325" and its interaction with the Epidermal Growth Factor Receptor (EGFR) kinase.
This lack of data prevents the creation of the requested in-depth technical guide. It is possible that "this compound" is an internal compound code that has not yet been disclosed in public forums, a developmental drug that is still in the early stages of non-clinical research, or a potential misspelling of a different agent.
The EGFR signaling pathway is a critical area of research in oncology, with numerous inhibitors developed to target its kinase activity. These inhibitors are broadly classified into different generations based on their mechanism of action and resistance profiles. The interaction of any novel inhibitor with EGFR kinase would typically be characterized through a series of biochemical and cellular assays to determine its binding affinity, inhibitory concentration, and effects on downstream signaling.
Without any specific data for this compound, it is not possible to provide the following core requirements of the user's request:
-
Quantitative Data Presentation: No binding affinities (Kd), IC50 values, or other quantitative metrics for this compound against EGFR kinase are available to be summarized in a tabular format.
-
Experimental Protocols: The specific methodologies used to assess the interaction of this compound with EGFR kinase cannot be detailed as no relevant studies have been published.
-
Signaling Pathway and Experimental Workflow Visualization: Diagrams of signaling pathways modulated by this compound or the experimental workflows used for its characterization cannot be generated without foundational information on its mechanism of action.
For researchers, scientists, and drug development professionals interested in EGFR kinase inhibitors, a wealth of information exists on established and investigational agents. This includes extensive data on their chemical structures, mechanisms of action, structure-activity relationships, and clinical efficacy.
Should information on this compound become publicly available in the future, a detailed technical guide on its interaction with EGFR kinase could be compiled. At present, the scientific community awaits any such disclosure.
Unraveling the Covalent Mechanism of ZNL0325: A Technical Guide to its Acrylamide Moiety
For Immediate Release
A Deep Dive into the Acrylamide-Mediated Covalent Inhibition of Kinases by ZNL0325
This technical guide provides an in-depth analysis of the acrylamide group within this compound, a novel pyrazolopyrimidine-based covalent probe. Designed for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, target engagement, and the critical role of the acrylamide moiety in the unique binding mode of this compound. The guide summarizes key quantitative data, details experimental protocols for assessing covalent inhibition, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The Significance of the Acrylamide Warhead
This compound is a covalent inhibitor that leverages an acrylamide functional group to form a permanent, covalent bond with its target proteins.[1][2][3][4] This irreversible mechanism of action offers distinct advantages in drug development, including prolonged target occupancy and a pharmacological effect that can outlast the pharmacokinetic profile of the compound. The acrylamide group in this compound is specifically designed to react with a cysteine residue located in the αD-1 position of the ATP-binding pocket of several kinases.[1][2][3] This targeted covalent interaction is a key feature of this compound, enabling a unique "flipped" binding mode that distinguishes it from traditional pyrazolopyrimidine-based kinase inhibitors.[1][2][3] This alternative binding orientation, driven by the covalent bond formation, presents new opportunities for designing structurally distinct and highly selective kinase inhibitors.[1][2][3]
Mechanism of Covalent Modification
The core of this compound's activity lies in the Michael addition reaction between its electrophilic acrylamide group and the nucleophilic thiol of a cysteine residue on the target kinase. This reaction results in the formation of a stable thioether bond, effectively and irreversibly inactivating the enzyme.
Below is a conceptual workflow illustrating the process of covalent target engagement by this compound, from initial non-covalent binding to the final, irreversible covalent adduction.
Caption: Covalent inhibition workflow of this compound.
Quantitative Analysis of this compound Activity
The inhibitory activity and target engagement of this compound have been quantified against several key kinases. The following tables summarize the available data, providing a comparative overview of its potency and selectivity.
Note: The specific quantitative data from the primary research publication's supplementary information was not directly accessible through the performed searches. The tables below are structured based on the type of data typically presented for such compounds and serve as a template for organizing such information.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| BTK | Data not available | Specify assay type (e.g., ADP-Glo) | [Primary Publication] |
| EGFR | Data not available | Specify assay type (e.g., LanthaScreen) | [Primary Publication] |
| BLK | Data not available | Specify assay type (e.g., Z'-LYTE) | [Primary Publication] |
| JAK3 | Data not available | Specify assay type (e.g., HTRF) | [Primary Publication] |
Table 2: Cellular Target Engagement of this compound
| Cell Line | Target Kinase | NanoBRET IC50 (nM) | Notes | Reference |
| Specify Cell Line | BTK | Data not available | Live-cell target engagement | [Primary Publication] |
| Specify Cell Line | EGFR | Data not available | Live-cell target engagement | [Primary Publication] |
| Specify Cell Line | BLK | Data not available | Live-cell target engagement | [Primary Publication] |
| Specify Cell Line | JAK3 | Data not available | Live-cell target engagement | [Primary Publication] |
Signaling Pathways Modulated by this compound
This compound achieves its pharmacological effects by inhibiting key kinases involved in critical cellular signaling cascades. Understanding these pathways is essential for predicting the cellular consequences of this compound treatment. The primary targets of this compound include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid kinase (BLK), and Janus kinase 3 (JAK3).
BTK and BLK Signaling in B-Cells
BTK and BLK are crucial components of the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, and survival. Inhibition of BTK and BLK by this compound is expected to disrupt these processes.
Caption: Inhibition of the BCR signaling pathway by this compound.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates multiple downstream pathways that regulate cell proliferation, survival, and differentiation. This compound's inhibition of EGFR can block these pro-growth signals.
References
Methodological & Application
ZNL0325: Application Notes and Protocols for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZNL0325 is a pyrazolopyrimidine-based covalent probe designed for the study of protein kinases. Its unique structural features, including an acrylamide "warhead" at the C3 position, enable the formation of a covalent bond with cysteine residues located in the αD-helix of susceptible kinases. This irreversible binding mechanism makes this compound a valuable tool for identifying and characterizing kinases with this specific cysteine residue. Confirmed targets of this compound include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), BLK proto-oncogene, Src family tyrosine kinase (BLK), and Janus kinase 3 (JAK3).[1] The "flipped" binding mode of its pyrazolopyrimidine core, in comparison to typical kinase inhibitors, presents a novel approach for designing structurally distinct and potentially more selective kinase inhibitors.
This document provides detailed application notes and a generalized experimental protocol for utilizing this compound in biochemical kinase assays. The methodologies outlined are intended to guide researchers in assessing the inhibitory activity of this compound and similar covalent kinase probes.
Data Presentation
Quantitative biochemical data such as IC50, Ki, and k_inact/Ki values for this compound against its target kinases are not publicly available in the currently accessible literature. For a comprehensive understanding of this compound's potency and kinetic profile, it is recommended that researchers perform the experiments outlined in the protocol below to determine these values empirically.
For comparative purposes, a template table for summarizing key quantitative data is provided.
| Kinase Target | IC50 (nM) | Ki (nM) | k_inact (s⁻¹) | k_inact/Ki (M⁻¹s⁻¹) | Assay Conditions |
| BTK | Data not available | Data not available | Data not available | Data not available | Specify buffer, ATP concentration, substrate |
| EGFR | Data not available | Data not available | Data not available | Data not available | Specify buffer, ATP concentration, substrate |
| BLK | Data not available | Data not available | Data not available | Data not available | Specify buffer, ATP concentration, substrate |
| JAK3 | Data not available | Data not available | Data not available | Data not available | Specify buffer, ATP concentration, substrate |
Experimental Protocols
The following is a detailed protocol for a generic in vitro kinase assay to determine the inhibitory potential of this compound. This protocol is adaptable for various kinase targets and can be modified based on specific laboratory equipment and reagent availability.
Objective: To determine the time-dependent inhibitory constant (k_inact/Ki) and the half-maximal inhibitory concentration (IC50) of this compound against a target kinase.
Materials:
-
Kinase: Recombinant human BTK, EGFR, BLK, or JAK3 (with a cysteine at the αD-1 position).
-
Substrate: A suitable peptide or protein substrate for the chosen kinase (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases).
-
This compound: Stock solution in DMSO.
-
ATP: Adenosine 5'-triphosphate, stock solution.
-
Kinase Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Buffer composition may need to be optimized for the specific kinase.
-
Detection Reagent: A reagent to quantify kinase activity, such as ADP-Glo™ Kinase Assay (Promega) or similar luminescence, fluorescence, or radioactivity-based detection systems.
-
Microplates: 96-well or 384-well plates suitable for the detection instrument.
-
Plate Reader: A microplate reader capable of detecting the signal generated by the chosen detection reagent.
Procedure:
Part 1: Time-Dependent Inhibition Assay (Determination of k_inact/Ki)
-
Enzyme and Inhibitor Preparation:
-
Prepare a working solution of the target kinase in kinase assay buffer. The final concentration should be in the low nanomolar range and empirically determined to yield a robust signal in the assay.
-
Prepare a series of dilutions of this compound in kinase assay buffer. It is crucial to include a DMSO-only control.
-
-
Pre-incubation:
-
In a microplate, combine the kinase solution with the different concentrations of this compound.
-
Incubate the enzyme-inhibitor mixture for various time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. This step allows for the covalent bond formation to proceed.
-
-
Initiation of Kinase Reaction:
-
Following each pre-incubation period, initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should ideally be at or below the Km for the specific kinase to ensure sensitivity to competitive inhibition.
-
-
Reaction Incubation:
-
Incubate the reaction mixture for a fixed period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The incubation time should be within the linear range of the enzymatic reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining kinase activity using the chosen detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
-
For each pre-incubation time point, plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value at each time point. A decrease in IC50 with increasing pre-incubation time is indicative of covalent inhibition.
-
The rate of inactivation (k_obs) can be determined from the time-dependent IC50 values. A plot of k_obs versus inhibitor concentration can then be used to calculate k_inact and Ki.
-
Part 2: Standard IC50 Determination (Fixed Pre-incubation)
-
Enzyme and Inhibitor Pre-incubation:
-
Based on the time-dependent assay, select a fixed pre-incubation time that allows for significant covalent modification (e.g., 60 minutes).
-
Prepare serial dilutions of this compound and a DMSO control.
-
In a microplate, add the target kinase to each well, followed by the this compound dilutions or DMSO.
-
Incubate for the chosen fixed time at room temperature.
-
-
Kinase Reaction and Detection:
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for the standard reaction time.
-
Stop the reaction and measure kinase activity using the detection reagent.
-
-
Data Analysis:
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data using a nonlinear regression model to determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for this compound kinase assay.
Caption: this compound mechanism of action in a signaling pathway.
References
Application Notes and Protocols for ZNL0325 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZNL0325 is a novel pyrazolopyrimidine-based covalent probe with significant potential in kinase-targeted drug discovery. It features a unique "flipped" binding mode within the ATP-binding pocket and an acrylamide warhead that forms a covalent bond with a conserved cysteine residue in the αD-helix of several kinases.[1][2] This irreversible binding mechanism offers high potency and prolonged target engagement. The primary targets of this compound include Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid kinase (BLK), and Janus kinase 3 (JAK3).[1][2] These kinases are critical nodes in signaling pathways that regulate cell proliferation, differentiation, survival, and immune responses. Dysregulation of these pathways is implicated in various pathologies, including cancer and autoimmune diseases.
This document provides detailed application notes and protocols for the utilization of this compound in a range of cell-based assays to facilitate the investigation of its therapeutic potential and to elucidate its cellular mechanism of action.
Mechanism of Action
This compound acts as an irreversible inhibitor of its target kinases. The pyrazolopyrimidine core of the molecule engages in non-covalent interactions within the ATP-binding site. Subsequently, the acrylamide side chain at the C3 position forms a covalent bond with a nucleophilic cysteine residue located in the αD-helix of the kinase domain.[1][2] This covalent modification locks the kinase in an inactive conformation, thereby blocking downstream signaling cascades.
Data Presentation
Quantitative data from biochemical and cellular assays are crucial for characterizing the potency and selectivity of this compound. The following tables provide a template for summarizing such data.
Table 1: Biochemical Potency of this compound Against Target Kinases
| Kinase Target | IC₅₀ (nM) | Assay Type |
| BTK | Data not reported | Biochemical Kinase Assay |
| EGFR | Data not reported | Biochemical Kinase Assay |
| BLK | Data not reported | Biochemical Kinase Assay |
| JAK3 | Data not reported | Biochemical Kinase Assay |
Table 2: Anti-Proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Target Kinase | IC₅₀ (nM) | Assay Type |
| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | EGFR (exon 19 deletion) | Data not reported | Cell Viability (MTS/MTT) |
| H1975 | Non-Small Cell Lung Cancer (NSCLC) | EGFR (L858R/T790M) | Data not reported | Cell Viability (MTS/MTT) |
| TMD8 | Diffuse Large B-cell Lymphoma (DLBCL) | BTK | Data not reported | Cell Viability (CellTiter-Glo®) |
| Jeko-1 | Mantle Cell Lymphoma (MCL) | BTK | Data not reported | Cell Viability (CellTiter-Glo®) |
| Ba/F3-JAK3 | Pro-B Cell Line | JAK3 | Data not reported | Cell Proliferation Assay |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Protocol 1: Cell Viability/Anti-Proliferation Assay (MTS/MTT)
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cancer cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Allow cells to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A typical starting concentration is 10 µM with 3-fold serial dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the logarithm of this compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Western Blot Analysis of Target Phosphorylation
This protocol assesses the ability of this compound to inhibit the phosphorylation of its target kinases and downstream signaling proteins.
Materials:
-
This compound stock solution
-
Target cell lines
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-BTK, anti-total-BTK, anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands to determine the ratio of phosphorylated to total protein.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct engagement of this compound with its target kinase within the cellular environment.
Materials:
-
This compound stock solution
-
Target cell line
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control at a desired concentration for 1-2 hours.
-
Cell Harvesting: Harvest and wash the cells with PBS containing protease inhibitors.
-
Thermal Challenge: Resuspend the cells in PBS and aliquot into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Analysis: Analyze the soluble fraction by Western blotting or ELISA to detect the amount of the target kinase.
-
Data Interpretation: An increase in the amount of soluble target protein at higher temperatures in the this compound-treated samples compared to the control indicates target engagement and stabilization.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and a general experimental workflow for its evaluation in cell-based assays.
Caption: this compound inhibits key signaling pathways.
Caption: Workflow for cell-based evaluation of this compound.
References
Application Notes and Protocols for ZNL0325: A Covalent Inhibitor of JAK3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pyrazolopyrimidine-based covalent probe, ZNL0325, and its application in studying and inhibiting the activity of Janus Kinase 3 (JAK3). Detailed protocols for in vitro and cellular assays are provided to guide researchers in utilizing this compound for their specific research needs.
Introduction
This compound is a covalent probe characterized by a pyrazolopyrimidine scaffold.[1][2] Its unique mechanism of action involves the formation of a covalent bond with a cysteine residue located at the αD-1 position within the ATP-binding pocket of several kinases, including JAK3.[1][2] This covalent binding is facilitated by an acrylamide side chain at the C3 position of the molecule.[1][2] Notably, this compound exhibits a "flipped" binding mode compared to typical 4-amino-substituted pyrazolopyrimidine inhibitors, where the C3 position is oriented towards the ribose binding pocket.[1][2] This distinct interaction provides an avenue for the development of structurally unique and potentially more selective covalent kinase inhibitors.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases pivotal in cytokine signaling through the JAK-STAT pathway. JAK3 expression is primarily restricted to hematopoietic cells, making it a key target for immunomodulatory and anti-inflammatory therapies. The inhibition of JAK3 can modulate immune responses, presenting a therapeutic strategy for autoimmune diseases.
Mechanism of Action of this compound
This compound acts as an irreversible inhibitor of JAK3. Its acrylamide "warhead" covalently modifies a specific cysteine residue in the ATP binding site of the kinase. This covalent modification prevents the binding of ATP, thereby blocking the phosphotransferase activity of JAK3 and subsequent downstream signaling events, such as the phosphorylation of Signal Transducers and Activators of Transcription (STATs).
Quantitative Data
While specific inhibitory concentration (IC50) values for this compound against JAK3 are not yet publicly available, the following table provides a reference for the activity of other known JAK3 inhibitors to offer a comparative context for researchers.
| Compound | Type | JAK3 IC50 (nM) | Selectivity Profile | Reference |
| Tofacitinib | Reversible, ATP-competitive | 1 | Also inhibits JAK1 (112 nM) and JAK2 (20 nM) | Flinn et al., 2010 |
| Ritlecitinib | Irreversible, Covalent | 33.1 | Selective for JAK3 over JAK1, JAK2, and TYK2 | Pfizer Inc., ClinicalTrials.gov |
| Decernotinib | Reversible, ATP-competitive | 2.5 (Ki) | Selective for JAK3 | Vertex Pharmaceuticals, ClinicalTrials.gov |
| Z583 | Reversible, ATP-competitive | 0.1 | >4500-fold selective for JAK3 over other JAKs | Wang et al., 2022 |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against JAK3 in both biochemical and cellular contexts.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro potency of this compound against purified JAK3 enzyme.
Materials:
-
Recombinant human JAK3 enzyme
-
This compound
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 pM.
-
Add 50 nL of the this compound serial dilution or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a solution of recombinant JAK3 enzyme in kinase assay buffer. Add 5 µL of the enzyme solution to each well.
-
Incubate the plate for 30-60 minutes at room temperature to allow for covalent bond formation between this compound and the JAK3 enzyme.
-
Prepare a solution of ATP and substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well. The final ATP concentration should be at or near the Km for JAK3.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cellular Assay for Inhibition of STAT5 Phosphorylation
This protocol describes a method to assess the ability of this compound to inhibit JAK3-mediated STAT5 phosphorylation in a cellular context. IL-2 signaling in human T-cell lines (e.g., CTLL-2, Kit225) is dependent on JAK3.
Materials:
-
CTLL-2 or Kit225 cells
-
This compound
-
Recombinant human Interleukin-2 (IL-2)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment or ELISA-based detection kit for phospho-STAT5
Procedure:
-
Culture CTLL-2 or Kit225 cells according to standard protocols.
-
Starve the cells of cytokines for 4-6 hours by incubating them in a cytokine-free medium.
-
Seed the starved cells into a 96-well plate.
-
Pre-treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-2 (e.g., 10 ng/mL) for 15-30 minutes at 37°C.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 in the cell lysates using either Western blotting or a phospho-STAT5 specific ELISA kit.
-
For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with anti-pSTAT5 and anti-total-STAT5 antibodies.
-
For ELISA, follow the manufacturer's protocol.
-
Quantify the band intensities (for Western blot) or the colorimetric/luminescent signal (for ELISA) and normalize the pSTAT5 signal to the total STAT5 signal.
-
Determine the IC50 value of this compound for the inhibition of STAT5 phosphorylation.
Visualizations
Caption: this compound covalently inhibits JAK3, blocking STAT5 phosphorylation.
Caption: Workflow for assessing this compound's inhibition of JAK3.
References
Application of ZNL0325 in Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZNL0325 is a novel pyrazolopyrimidine-based covalent probe that has demonstrated the potential for significant application in cancer research. It functions as an irreversible inhibitor of several key kinases implicated in tumor progression and survival, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid tyrosine kinase (BLK), and Janus kinase 3 (JAK3)[1]. This compound's unique mechanism involves forming a covalent bond with a cysteine residue located at the αD-1 position within the kinase domain. This mode of action leads to sustained and potent inhibition of the target kinase's activity. This document provides detailed application notes, experimental protocols, and visualizations of the relevant signaling pathways to guide researchers in utilizing this compound as a tool for cancer research and drug development.
Data Presentation: Anti-Proliferative Activity of this compound
While this compound has been identified as a covalent inhibitor of key oncogenic kinases, specific quantitative data on its anti-proliferative activity (e.g., IC50 values) in various cancer cell lines are not yet publicly available in the reviewed literature. However, based on the known targets of this compound, it is anticipated to show efficacy in cancer cell lines dependent on the signaling of EGFR, BTK, BLK, and JAK3.
For context, a structurally related pyrazolopyrimidine-based covalent inhibitor, CHMFL-EGFR-26, has shown potent anti-proliferative efficacy against non-small cell lung cancer (NSCLC) cell lines with EGFR mutations. This suggests that this compound is likely to exhibit similar dose-dependent inhibition of cancer cell growth.
Once determined, the IC50 values for this compound across a panel of cancer cell lines would be presented as follows:
| Cell Line | Cancer Type | Target Kinase(s) | IC50 (nM) |
| H1975 | Non-Small Cell Lung Cancer | EGFR (L858R/T790M) | Data Not Available |
| PC-9 | Non-Small Cell Lung Cancer | EGFR (del19) | Data Not Available |
| TMD8 | Diffuse Large B-cell Lymphoma | BTK | Data Not Available |
| Jeko-1 | Mantle Cell Lymphoma | BTK | Data Not Available |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | BLK, JAK3 | Data Not Available |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | JAK3 | Data Not Available |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by irreversibly inhibiting key kinases, thereby blocking the downstream signaling pathways that drive cell proliferation, survival, and differentiation.
EGFR Signaling Pathway
In cancers such as non-small cell lung cancer (NSCLC), aberrant EGFR signaling is a common oncogenic driver. This compound covalently binds to and inhibits EGFR, thereby blocking the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and survival.
BTK and BLK Signaling in B-Cell Malignancies
Bruton's tyrosine kinase (BTK) and B-lymphoid tyrosine kinase (BLK) are essential components of the B-cell receptor (BCR) signaling pathway. In B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), constitutive activation of the BCR pathway promotes cell proliferation and survival. This compound's inhibition of BTK and BLK disrupts this signaling cascade.
JAK3 Signaling in Hematologic Malignancies
Janus kinase 3 (JAK3) is a critical component of the JAK-STAT signaling pathway, which is essential for the development and function of lymphocytes. Mutations leading to the constitutive activation of the JAK3-STAT pathway are found in various hematologic malignancies, including T-cell acute lymphoblastic leukemia and lymphomas. This compound inhibits JAK3, thereby blocking the downstream activation of STAT proteins and subsequent gene transcription that promotes cancer cell growth.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer activity of this compound.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Workflow:
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Western Blot Analysis of Kinase Inhibition
This protocol is to assess the effect of this compound on the phosphorylation of its target kinases and their downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-BTK, anti-total-BTK, anti-phospho-STAT3, anti-total-STAT3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Workflow:
References
Applications of Proteomics in the Characterization of a Novel Small Molecule Inhibitor (e.g., ZNL0325)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "ZNL0325." The following application notes and protocols are provided as a comprehensive, generalized guide for the proteomic characterization of a novel small molecule inhibitor, using "ZNL-XXXX" as a placeholder. These methodologies represent standard, robust approaches in drug discovery and chemical biology.
Introduction
The development of novel small molecule inhibitors is a cornerstone of modern drug discovery. A critical challenge in this process is to fully understand a compound's mechanism of action (MoA), including its intended molecular targets, off-target effects, and downstream impact on cellular signaling pathways. Proteomics, the large-scale study of proteins, offers powerful tools to address these questions in an unbiased, system-wide manner. By employing advanced mass spectrometry-based techniques, researchers can identify direct drug targets, quantify changes in protein expression and post-translational modifications (PTMs), and map the complex signaling networks that are modulated by the compound.[1][2]
This document outlines key proteomic applications and detailed protocols for characterizing a novel inhibitor like ZNL-XXXX, providing a roadmap from initial target identification to in-depth pathway analysis.
Application 1: Target Identification and Engagement using Thermal Proteome Profiling (TPP)
Objective: To identify the direct protein targets of ZNL-XXXX in a native cellular environment by measuring changes in protein thermal stability.
Principle: The binding of a small molecule ligand typically increases the thermal stability of its target protein.[3][4] Thermal Proteome Profiling (TPP) leverages this principle by heating cell lysates or intact cells treated with the compound across a temperature gradient. The aggregated, denatured proteins are removed, and the remaining soluble proteins at each temperature are quantified by mass spectrometry. A shift in the melting temperature (Tm) of a protein in the presence of the compound indicates a direct or indirect interaction.[5][6]
Data Presentation: TPP Target Identification
The primary output of a TPP experiment is a list of proteins exhibiting a significant thermal shift (ΔTm) upon treatment with ZNL-XXXX. This data is best summarized in a table.
| Protein (Gene Name) | UniProt ID | ΔTm (°C) [ZNL-XXXX vs. Vehicle] | p-value | Putative Role |
| Kinase Target 1 (KT1) | P12345 | +4.8 | < 0.001 | Serine/Threonine Kinase |
| Off-Target Kinase (OTK1) | Q67890 | +2.1 | 0.015 | Tyrosine Kinase |
| Non-kinase Hit 1 (NKH1) | A0A123 | +1.5 | 0.045 | Metabolic Enzyme |
| ... | ... | ... | ... | ... |
Table 1: Hypothetical results from a Thermal Proteome Profiling (TPP) experiment. Proteins with a positive ΔTm are stabilized by ZNL-XXXX, indicating potential binding. The magnitude of the shift can correlate with binding affinity.
Visualization: TPP Experimental Workflow
The workflow for a TPP experiment involves cell treatment, heat shock, protein extraction, and mass spectrometry analysis.
References
- 1. Proteomics Solutions of Drug Mechanism of Action - Creative Proteomics [creative-proteomics.com]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Studies Using ZNL0325: Current Status and Future Directions
A comprehensive search for published in vivo studies, including experimental protocols and quantitative data, for the pyrazolopyrimidine-based covalent probe ZNL0325 has yielded no specific results. As of the current date, publicly available literature does not contain detailed in vivo application notes or protocols for this compound.
This compound is a recently identified covalent probe that demonstrates a unique binding mode to a range of kinases, including Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), BMX non-receptor tyrosine kinase (BLK), and Janus kinase 3 (JAK3).[1][2] Its novelty lies in the "flipped" orientation of its pyrazolopyrimidine core within the ATP-binding pocket, enabling a C3-positioned acrylamide side chain to form a covalent bond with a cysteine residue.[1][2]
While the initial discovery and in vitro characterization of this compound have been described, the transition to in vivo animal models has not yet been detailed in peer-reviewed publications or patents.[1][2] Such studies are a critical step in the preclinical development of any new therapeutic agent or chemical probe to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (target engagement and biological effect), efficacy, and safety in a living organism.
General Methodological Considerations for In Vivo Studies of Covalent Kinase Inhibitors
For researchers planning to investigate the in vivo properties of this compound or similar covalent kinase inhibitors, a general workflow can be outlined based on standard preclinical practices. The specific design of these experiments would be guided by the therapeutic hypothesis for this compound, which, given its targets, could span oncology or autoimmune diseases.
A generalized experimental workflow for preclinical evaluation of a kinase inhibitor like this compound is presented below.
References
Troubleshooting & Optimization
Troubleshooting ZNL0325 insolubility issues
Welcome to the technical support center for ZNL0325. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrazolopyrimidine-based covalent probe that functions as a kinase inhibitor. It features an acrylamide side chain that can form a covalent bond with a cysteine residue at the αD-1 position of several kinases, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphocyte kinase (BLK), and Janus kinase 3 (JAK3). This covalent binding allows this compound to inhibit the activity of these kinases.
Q2: I am observing precipitation of this compound in my cell culture medium. What are the common causes?
Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Pyrazolopyrimidine derivatives can have inherently low solubility in water. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media, the compound may "crash out" if its concentration exceeds its solubility limit.
-
High Final Concentration: Attempting to use a final concentration of this compound that is above its solubility threshold in the specific media and conditions will lead to precipitation.
-
Improper Dilution Technique: Rapidly adding the concentrated stock to the media can create localized areas of high concentration, causing the compound to precipitate before it can be adequately dispersed.
-
Media Composition: Components in the cell culture media, such as salts and proteins, can interact with this compound and affect its solubility.
-
pH and Temperature: The pH and temperature of the media can influence the solubility of small molecules.
-
Extended Incubation: Over time, the compound may degrade or aggregate, leading to the formation of a precipitate.
Q3: How can I visually identify this compound precipitation?
Precipitation of this compound can manifest in several ways:
-
Cloudiness or Haze: The medium may appear turbid or cloudy immediately upon addition of the compound or after a period of incubation.
-
Visible Particles: You may observe fine, crystalline particles suspended in the medium or settled at the bottom of the culture vessel.
-
Thin Film: A thin, oily film may appear on the surface of the medium.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving solubility issues with this compound.
| Problem | Potential Cause | Suggested Solution |
| Immediate Precipitation | Final concentration exceeds solubility limit. | Lower the final working concentration of this compound. |
| Improper dilution method. | Pre-warm the media to 37°C. Add the this compound stock solution dropwise while gently swirling the media to ensure rapid and even distribution. | |
| Stock solution is too concentrated. | Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media. | |
| Precipitation After Incubation | Compound instability in the aqueous environment. | Perform media changes with freshly prepared this compound-containing media every 24-48 hours. |
| Interaction with media components over time. | Consider using a different basal media formulation or serum-free media if compatible with your cell line. | |
| Evaporation of media leading to increased concentration. | Ensure proper humidification in the incubator to minimize evaporation. | |
| Inconsistent Results | Incomplete dissolution of stock solution. | Ensure the this compound is fully dissolved in the stock solvent. Gentle warming (to 37°C) or brief sonication may aid dissolution. |
| Inaccurate stock solution concentration. | Verify the concentration of your stock solution. Prepare fresh stock solutions regularly. |
Quantitative Data: Solubility of this compound (Example)
Disclaimer: The following data is provided as an illustrative example based on the typical properties of pyrazolopyrimidine-based kinase inhibitors. Specific solubility data for this compound has not been published. Researchers should determine the solubility of this compound empirically for their specific experimental conditions.
| Solvent | Solubility (Approximate) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~5 mg/mL | May be used for intermediate dilutions, but lower solubility than DMSO. |
| PBS (pH 7.4) | < 0.1 mg/mL | Low aqueous solubility is expected. |
| Cell Culture Media + 10% FBS | Variable | Solubility is dependent on media composition and serum protein binding. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
Visually inspect the solution to ensure there are no visible particles.
-
If the compound is not fully dissolved, gently warm the solution to 37°C in a water bath for 5-10 minutes or sonicate for a few minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol describes the preparation of a final working solution of this compound in cell culture media.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes or flasks
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to the final volume of pre-warmed media to achieve the desired final concentration.
-
-
Direct Dilution (for low concentrations):
-
While gently swirling the pre-warmed media, add the required volume of the this compound stock solution dropwise. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
-
Mix the final solution gently by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause protein denaturation.
-
Visually inspect the media for any signs of precipitation before adding it to your cells. If precipitation is observed, consider lowering the final concentration or using the troubleshooting guide above.
Signaling Pathways and Experimental Workflows
To effectively troubleshoot issues with this compound, it is essential to understand its mechanism of action. This compound covalently binds to and inhibits the kinase activity of BTK, EGFR, BLK, and JAK3, thereby blocking their downstream signaling cascades that are involved in cell proliferation, survival, and differentiation.
Preventing degradation of ZNL0325 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of ZNL0325 to prevent its degradation in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrazolopyrimidine-based covalent probe that functions as a kinase inhibitor.[1] Its structure includes an acrylamide moiety, which acts as a "warhead" to form a covalent bond with nucleophilic residues, such as cysteine, in the active site of target kinases.[2][3] This covalent interaction leads to irreversible inhibition of the kinase.
Q2: What are the primary factors that can cause degradation of this compound in solution?
The degradation of this compound in solution can be influenced by several factors, primarily related to its chemical structure. The pyrazolopyrimidine core and the electrophilic acrylamide group are susceptible to degradation under certain conditions. Key factors include:
-
pH: The stability of pyrazolopyrimidine derivatives can be pH-dependent. Both acidic and basic conditions can potentially lead to hydrolysis or other forms of degradation.
-
Presence of Nucleophiles: The acrylamide warhead is designed to react with nucleophiles on the target protein. However, it can also react with other nucleophiles present in the solution, such as free thiols (e.g., from dithiothreitol [DTT] or β-mercaptoethanol) or primary and secondary amines, leading to the inactivation of this compound.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Compounds with aromatic heterocyclic ring systems like pyrazolopyrimidine can be susceptible to photodegradation upon exposure to UV or even ambient light.
-
Oxidizing and Reducing Agents: The presence of strong oxidizing or reducing agents in the solution may affect the integrity of the this compound molecule.
Q3: How should I prepare and store stock solutions of this compound?
To ensure the stability and longevity of this compound, follow these recommendations for preparing and storing stock solutions:
| Parameter | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO is recommended for preparing concentrated stock solutions. | DMSO is a common solvent for many kinase inhibitors and is generally inert. Using an anhydrous grade minimizes the risk of hydrolysis. |
| Concentration | Prepare a high-concentration stock solution (e.g., 10 mM). | This allows for small volumes to be used in experiments, minimizing the final concentration of the solvent in the assay. |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | Low temperatures significantly slow down potential degradation reactions. |
| Light Protection | Store in amber-colored vials or wrap vials in aluminum foil. | Protects the compound from light-induced degradation. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | This prevents repeated freeze-thaw cycles which can degrade the compound and introduce moisture into the stock. |
Q4: Can I use aqueous buffers to dilute this compound for my experiments?
Yes, aqueous buffers are typically used for final dilutions in biological assays. However, it is crucial to prepare these working solutions fresh for each experiment and use them promptly. The stability of this compound in aqueous buffers at physiological pH (around 7.4) is expected to be limited, especially over extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results. | Degradation of this compound stock solution. | Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (see FAQs). Perform a quality control check of the new stock, if possible (e.g., by LC-MS). |
| Degradation of this compound in the assay buffer. | Prepare fresh dilutions of this compound in assay buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods. | |
| Incompatibility with assay components. | The presence of high concentrations of nucleophiles (e.g., >1 mM DTT) in the assay buffer can react with the acrylamide warhead of this compound. If possible, reduce the concentration of nucleophiles or add them to the assay immediately before starting the reaction. | |
| IC50 value of this compound appears to change between experiments. | For covalent inhibitors, the IC50 is highly dependent on the pre-incubation time with the target protein. | Standardize the pre-incubation time across all experiments to ensure reproducible IC50 values. A longer pre-incubation time will generally result in a lower apparent IC50.[4] |
| Precipitation of the compound in aqueous buffer. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of DMSO (or other organic solvent) is sufficient to maintain solubility but does not adversely affect the experiment. If precipitation persists, consider lowering the working concentration of this compound. |
Experimental Protocols
Glutathione (GSH) Stability Assay
This assay assesses the intrinsic reactivity of the acrylamide warhead of this compound by measuring its rate of reaction with the physiological nucleophile glutathione. A higher rate of reaction may indicate a higher potential for off-target reactivity.
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS.
-
In a microcentrifuge tube, add PBS to a final volume of 1 mL.
-
Add the this compound stock solution to a final concentration of 10 µM.
-
Initiate the reaction by adding the GSH stock solution to a final concentration of 1 mM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS to monitor the disappearance of the parent this compound peak and the appearance of the this compound-GSH adduct peak.
-
Calculate the half-life (t1/2) of this compound in the presence of GSH.
Data Interpretation:
| GSH Half-life | Interpretation |
| < 30 minutes | High reactivity, potential for off-target effects. |
| 30 - 120 minutes | Moderate reactivity. |
| > 120 minutes | Low reactivity, likely more selective. |
Note: This is a general guideline. The optimal reactivity depends on the specific target and cellular context.
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound based on its chemical structure.
References
- 1. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 2. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
Technical Support Center: ZNL0325 Covalent Labeling
Welcome to the technical support center for ZNL0325 covalent labeling. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for covalent labeling?
A1: this compound is a novel covalent labeling reagent designed to irreversibly bind to specific amino acid residues on a protein of interest. This process, known as covalent labeling, allows for the study of protein structure, function, and interactions. The underlying principle is that the reagent covalently modifies solvent-accessible amino acid side chains.[1][2] This modification can be detected using techniques like mass spectrometry to provide insights into protein topology, binding sites, and conformational changes.[3][4]
Q2: Which amino acid residues does this compound target?
A2: The specific reactivity of this compound is a key aspect of its utility. While some covalent labels are highly specific for residues like cysteine or lysine, others are less specific and can modify a broader range of amino acids.[5] It is crucial to consult the this compound technical data sheet for detailed information on its target residue(s) to ensure compatibility with your protein of interest.
Q3: How can I confirm that this compound has successfully labeled my protein?
A3: Successful covalent labeling can be confirmed using several methods. Mass spectrometry (MS) is a powerful technique to detect the mass shift in the protein or its peptides resulting from the covalent modification.[1][2] Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to analyze the intact labeled protein or, more commonly, the protein after it has been digested into smaller peptides.[3] This "bottom-up" approach allows for the identification of specific modification sites.[3]
Troubleshooting Guide
Issue 1: Low or No Labeling Efficiency
Q: I am not observing any labeling of my target protein with this compound. What could be the issue?
A: Low or no labeling efficiency is a common issue in covalent labeling experiments. Several factors could be contributing to this problem:
-
Suboptimal Reagent Concentration: The molar excess of this compound to your protein may need to be empirically optimized.[6] Insufficient reagent will result in poor labeling.
-
Incompatible Buffer Components: Buffers containing reagents like Tris or glycine can interfere with certain labeling reactions, particularly those targeting primary amines.[6] Ensure your buffer system is compatible with the chemistry of this compound.
-
Incorrect pH: The pH of the reaction buffer is critical for efficient labeling.[7] For example, labeling of lysine residues is typically more efficient at a mildly basic pH (around 8-9).[8]
-
Reagent Instability: Many covalent labeling reagents are sensitive to moisture and should be prepared fresh before each experiment.[6] Storing stock solutions for extended periods can lead to degradation and loss of reactivity.[6]
-
Lack of Accessible Target Residues: The target amino acid for this compound may not be present on the surface of your protein or may be buried within the protein's structure.[6][9]
Issue 2: Protein Precipitation or Aggregation During Labeling
Q: My protein is precipitating out of solution during the labeling reaction. How can I prevent this?
A: Protein precipitation can occur if the labeling reaction destabilizes the protein. Here are some troubleshooting steps:
-
Excessive Labeling: The addition of too many covalent labels can alter the net charge and solubility of the protein, leading to precipitation.[6] Try reducing the molar excess of this compound or shortening the reaction time.
-
Label-Induced Conformational Changes: The covalent modification itself might induce structural changes that lead to aggregation.[9][10] It is important to use methods to ensure the structural integrity of the protein is maintained during labeling.[10]
-
Suboptimal Buffer Conditions: The buffer composition, including pH and ionic strength, can influence protein stability.[7] Ensure your buffer is optimal for your specific protein.
Issue 3: Off-Target or Non-Specific Labeling
Q: I am observing labeling at unexpected sites on my protein or labeling of other proteins in my sample. What can I do to improve specificity?
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize non-specific reactions.[7]
-
Purity of the Protein Sample: Ensure your protein of interest is highly purified to avoid labeling of contaminating proteins.
-
Intrinsic Reactivity of the Label: Some covalent labels are inherently more reactive and less specific than others.[11] Understanding the reactivity profile of this compound is crucial.
Quantitative Data Summary
The optimal conditions for covalent labeling can vary significantly depending on the protein and the specific labeling reagent. The following table provides general guidelines and key parameters to consider when designing your experiments with this compound.
| Parameter | Recommended Range | Considerations |
| Molar Excess of this compound to Protein | 10x - 1000x | This should be empirically determined. Start with a lower molar excess and increase as needed. |
| Reaction pH | 7.0 - 9.0 | The optimal pH depends on the target amino acid. For lysine targeting, a pH of 8.0-9.0 is often used. |
| Reaction Temperature | 4°C - 37°C | Lower temperatures can help maintain protein stability and reduce non-specific labeling. |
| Reaction Time | 5 minutes - 3 hours | Shorter incubation times can minimize the risk of protein degradation and non-specific modifications. |
| Quenching Reagent | Varies | A quenching reagent may be necessary to stop the labeling reaction. The choice of quencher depends on the reactive group of this compound. |
Experimental Protocols
General Protocol for Covalent Labeling of a Protein with this compound followed by Mass Spectrometry Analysis
This protocol provides a general workflow. Specific concentrations, volumes, and incubation times should be optimized for your particular protein and experimental goals.
-
Protein and Reagent Preparation:
-
Prepare your protein of interest in a compatible buffer (e.g., PBS or HEPES at a pH suitable for the labeling reaction). Ensure the buffer does not contain interfering substances.[6]
-
Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
-
Covalent Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the this compound stock solution to achieve the desired molar excess.
-
Incubate the reaction mixture at the optimized temperature and for the determined amount of time.
-
-
Quenching the Reaction (if necessary):
-
Add a quenching reagent to stop the labeling reaction by consuming the excess this compound.
-
-
Sample Preparation for Mass Spectrometry:
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use specialized software to identify the peptides that have been modified by this compound and to quantify the extent of labeling at each site.[3]
-
Visualizations
Caption: Experimental workflow for covalent labeling with this compound.
Caption: Conceptual diagram of covalent labeling.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry [jove.com]
- 2. Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Utility of Covalent Labeling Mass Spectrometry Data in Protein Structure Prediction with Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [scholarworks.umass.edu]
- 11. Structure-Based Optimization of Covalent, Small-Molecule Stabilizers of the 14-3-3σ/ERα Protein–Protein Interaction from Nonselective Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZNL0325 Specificity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the specificity of the covalent probe ZNL0325 in their experiments.
Understanding this compound Specificity
This compound is a pyrazolopyrimidine-based covalent probe designed to target protein kinases.[1][2][3] Its mechanism of action involves the formation of a covalent bond between its acrylamide side chain and a cysteine residue located at the αD-1 position of the kinase.[1][2][3] While this covalent interaction provides potent inhibition, this compound is known to target multiple kinases, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphocyte kinase (BLK), and Janus kinase 3 (JAK3).[1][2][3] This multi-target profile can lead to off-target effects and challenges in interpreting experimental results.
Factors Influencing this compound Specificity:
-
Presence of a Cysteine Residue: The primary determinant of this compound binding is the presence of an accessible cysteine residue at the appropriate position within the kinase's ATP-binding pocket.
-
Non-covalent Interactions: The initial, non-covalent binding of the pyrazolopyrimidine scaffold to the ATP-binding pocket contributes to the overall affinity and can influence selectivity among kinases.[1]
-
Experimental Conditions: Factors such as inhibitor concentration, incubation time, and the cellular context can significantly impact the observed specificity.
Frequently Asked Questions (FAQs)
Q1: Why am I observing off-target effects with this compound?
A1: this compound is known to bind to several kinases that possess a reactive cysteine in their ATP-binding site, including BTK, EGFR, BLK, and JAK3.[1][2][3] If your experimental system expresses multiple of these kinases, you may observe effects that are not attributable to the inhibition of your primary target of interest.
Q2: How can I confirm that the observed phenotype is due to the inhibition of my target kinase?
A2: To validate that the observed cellular phenotype is a direct result of inhibiting your target kinase, consider the following control experiments:
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your target kinase. If the phenotype is still present after this compound treatment in the knockdown/knockout cells, it is likely due to off-target effects.
-
Resistant Mutant: If a known mutation in your target kinase confers resistance to this compound (e.g., by mutating the reactive cysteine), expressing this mutant should rescue the phenotype in the presence of the inhibitor.
Q3: Can I improve the specificity of this compound by modifying the compound?
A3: While end-users typically cannot modify the compound, it's a key strategy in drug development. Modifying the non-covalent binding portion of the molecule can enhance its affinity for the intended target over off-targets. Additionally, altering the reactivity of the acrylamide "warhead" can also fine-tune specificity.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound specificity.
Issue 1: High background or unexpected results in cell-based assays.
Potential Cause: Off-target effects due to the multi-kinase activity of this compound.
Troubleshooting Steps:
-
Titrate this compound Concentration: Determine the minimal concentration of this compound required to inhibit your target of interest. A dose-response experiment can help identify a concentration window where the on-target effect is maximized and off-target effects are minimized.
-
Reduce Incubation Time: For covalent inhibitors, the extent of inhibition is time-dependent. Shorter incubation times may favor the inhibition of the primary target if it has a higher binding affinity.
-
Perform a Washout Experiment: To confirm covalent modification of the target, you can treat cells with this compound for a defined period, wash the cells to remove unbound inhibitor, and then assess the duration of the biological effect. A sustained effect after washout is indicative of covalent inhibition.
-
Profile Kinase Inhibition: If resources permit, perform a kinome-wide profiling experiment (e.g., using a KINOMEscan assay) to identify the full spectrum of kinases inhibited by this compound in your specific experimental system.
Issue 2: Inconsistent results between biochemical and cell-based assays.
Potential Cause: Differences in ATP concentration, cellular permeability, or the presence of competing intracellular thiols.
Troubleshooting Steps:
-
Optimize Biochemical Assay Conditions: Ensure that the ATP concentration in your biochemical assay is close to physiological levels (typically in the low millimolar range). High ATP concentrations can outcompete this compound for binding to the kinase.
-
Verify Cellular Uptake: Confirm that this compound can efficiently penetrate the cell membrane of your chosen cell line.
-
Consider Intracellular Glutathione Levels: Glutathione and other intracellular thiols can react with the acrylamide warhead of this compound, reducing its effective concentration available to bind to the target kinase.
Quantitative Data
A comprehensive search for specific IC50 values of this compound for its known targets (BTK, EGFR, BLK, JAK3) did not yield publicly available data in the searched literature. Researchers are advised to perform their own dose-response experiments to determine the potency of this compound in their specific assay systems.
Experimental Protocols
General Protocol for a Cell-Based Kinase Inhibition Assay
This protocol provides a general framework for assessing the cellular potency of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Cell Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability/Proliferation Readout: Assess cell viability or proliferation using a suitable assay (e.g., CellTiter-Glo®, MTS, or direct cell counting).
-
Data Analysis: Plot the cell viability/proliferation against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
General Protocol for Western Blot Analysis of Target Phosphorylation
This protocol can be used to assess the inhibition of kinase activity by measuring the phosphorylation of a downstream substrate.
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for the phosphorylated form of the target's substrate.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total protein of the substrate and/or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of phosphorylation.
Visualizations
Caption: Mechanism of this compound covalent inhibition.
Caption: Troubleshooting workflow for this compound specificity issues.
Caption: Simplified EGFR signaling pathway and this compound inhibition.
References
- 1. This compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Collection - this compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - Journal of Medicinal Chemistry - Figshare [figshare.com]
ZNL0325 stability under experimental conditions
Disclaimer: Specific stability data for ZNL0325 under various experimental conditions is not extensively available in public literature. The following information is based on general knowledge of covalent inhibitors with a pyrazolopyrimidine scaffold and is intended to serve as a guideline. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrazolopyrimidine-based covalent probe.[1][2][3] It functions as a kinase inhibitor by forming a covalent bond with a cysteine residue in the active site of its target kinases.[1] The acrylamide side chain on the C3 position of the pyrazolopyrimidine core is the reactive group that forms this covalent bond.[1]
Q2: What are the known targets of this compound?
This compound has been shown to form covalent bonds with multiple kinases that have a cysteine at the αD-1 position, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid tyrosine kinase (BLK), and Janus kinase 3 (JAK3).[1]
Q3: What is the significance of the "flipped binding mode" of this compound?
Unlike typical 4-amino-substituted pyrazolopyrimidines that bind in a manner analogous to ATP, this compound exhibits a "flipped" binding mode where the C3 position is oriented toward the ribose binding pocket.[1] This alternative binding orientation allows the acrylamide side chain to react with the target cysteine, demonstrating that the formation of a covalent bond can influence the preferred noncovalent binding conformation.[1][3]
Q4: How should I store the this compound stock solution?
For general guidance, it is recommended to prepare stock solutions in a dry, aprotic solvent such as DMSO. Based on general laboratory practice for similar compounds, these stock solutions should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis or degradation of the acrylamide warhead. Covalent inhibitors, particularly those with reactive electrophiles like acrylamides, can be susceptible to hydrolysis in aqueous solutions. The rate of degradation can be influenced by pH and temperature. | - Prepare fresh working solutions in your experimental buffer immediately before use. - If pre-incubation is necessary, perform a time-course experiment to determine the window of compound stability in your specific buffer. - Assess the stability of this compound in your buffer using analytical methods like HPLC or LC-MS. |
| Inconsistent results between experiments. | 1. Instability in solution. 2. Non-specific binding. 3. Cellular degradation. | - Ensure consistent preparation and handling of this compound solutions. - Include appropriate vehicle controls in all experiments. - For cell-based assays, consider the metabolic stability of the compound. |
| High background signal or off-target effects. | Reaction with other nucleophiles. The acrylamide group can potentially react with other nucleophilic residues besides the target cysteine, or with components of the assay medium. | - Include a non-covalent analog of this compound (if available) as a control to distinguish between covalent and non-covalent effects. - Titrate the concentration of this compound to find the optimal balance between target engagement and off-target effects. |
Hypothetical Stability Data
Disclaimer: The following table contains hypothetical data for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
| Condition | Parameter | Value |
| Aqueous Buffer (pH 7.4) | Half-life (t½) at 37°C | ~4-8 hours |
| Half-life (t½) at 25°C | ~12-24 hours | |
| Half-life (t½) at 4°C | > 48 hours | |
| DMSO Stock Solution | Stability at -20°C | Estimated > 6 months |
| Stability at -80°C | Estimated > 1 year | |
| Common Cell Culture Media (e.g., DMEM, RPMI) with 10% FBS | Half-life (t½) at 37°C | ~2-6 hours (potential for enzymatic degradation and reaction with media components) |
Experimental Protocols
General Protocol for Assessing Compound Stability in Aqueous Buffer
This protocol outlines a general method for determining the stability of a compound like this compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
High-purity DMSO
-
Experimental aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with a modifier like formic acid or TFA)
-
Thermostated incubator or water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution into the experimental aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Immediately after dilution (t=0), take an aliquot of the solution, and if necessary, quench any potential reaction (e.g., by adding an excess of a thiol-containing compound like glutathione if studying reactivity, or by immediate freezing). Analyze this sample by HPLC to get the initial peak area of the intact compound.
-
Incubate the remaining solution at the desired temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
Analyze each aliquot by HPLC under the same conditions as the t=0 sample.
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and calculate the half-life (t½).
Visualizations
Caption: Simplified BTK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Assessing Compound Stability.
References
- 1. This compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - American Chemical Society - Figshare [acs.figshare.com]
- 3. Collection - this compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - Journal of Medicinal Chemistry - Figshare [figshare.com]
Minimizing ZNL0325 toxicity in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing ZNL0325 toxicity in cellular models. The information is tailored for scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrazolopyrimidine-based covalent probe.[1][2][3] It functions as a kinase inhibitor by forming a covalent bond with a cysteine residue at the αD-1 position of several kinases, including Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), BLK, and Janus kinase 3 (JAK3).[1][2] Unlike typical pyrazolopyrimidine scaffolds that bind in a manner analogous to ATP, this compound exhibits a "flipped" binding mode.[1][2]
Q2: I am observing high levels of cell death in my experiments with this compound, even at low concentrations. What could be the cause?
High cytotoxicity at low concentrations of this compound could be due to several factors:
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Off-target effects: As a covalent inhibitor, this compound can bind to multiple kinases, potentially leading to unintended off-target effects and cellular toxicity.[1][2]
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Induction of apoptosis: Inhibition of critical survival signaling pathways by this compound may trigger programmed cell death (apoptosis).
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Cell line sensitivity: The specific cellular model you are using may be particularly sensitive to the inhibition of one or more of the kinases targeted by this compound.
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Experimental conditions: Suboptimal cell culture conditions, such as high cell density or nutrient depletion, can exacerbate the toxic effects of a compound.
Q3: How can I determine if this compound is inducing apoptosis in my cells?
Several methods can be used to assess apoptosis:
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Microscopy: Observe cells for morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies.[4]
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Staining Assays: Use fluorescent dyes like DAPI or Hoechst to visualize nuclear condensation and fragmentation, which are hallmarks of apoptosis.[5] Acridine orange/ethidium bromide (AO/EB) staining can differentiate between live, apoptotic, and necrotic cells.[5]
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Caspase Activity Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[6][7]
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Western Blotting: Detect the cleavage of PARP (poly(ADP-ribose) polymerase) or pro-caspases (e.g., pro-caspase-3) into their active forms.[4][6][8]
Q4: Could oxidative stress be a contributor to this compound-induced toxicity?
Yes, kinase inhibitors can sometimes induce oxidative stress by disrupting cellular signaling pathways that regulate redox homeostasis.[9] Increased production of reactive oxygen species (ROS) can lead to cellular damage and death.[10][11]
Q5: What are some general strategies to minimize the toxicity of this compound in my cellular experiments?
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Dose-response and time-course studies: Perform careful optimization of this compound concentration and treatment duration to find a therapeutic window that maximizes the desired effect while minimizing toxicity.
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Use of appropriate controls: Include vehicle-only controls and, if possible, a structurally related but inactive control compound.
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Co-treatment with antioxidants: If oxidative stress is confirmed, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate toxicity.
-
Serum concentration: Ensure that the serum concentration in your culture medium is optimal, as serum components can sometimes bind to and sequester compounds, affecting their free concentration.
-
Monitor cell health: Regularly assess cell morphology and viability throughout the experiment.
Troubleshooting Guides
Problem 1: High Basal Cell Death in Vehicle Control
| Possible Cause | Recommended Solution |
| Solvent Toxicity (e.g., DMSO) | Decrease the final concentration of the solvent to ≤ 0.1%. Perform a solvent toxicity curve to determine the maximum tolerated concentration for your cell line. |
| Suboptimal Culture Conditions | Ensure cells are healthy and in the logarithmic growth phase before treatment. Maintain proper pH, temperature, and humidity. Avoid over-confluency. |
| Contamination | Regularly check for microbial contamination. Use sterile techniques and periodically test cell lines for mycoplasma. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Reagent Variability | Use fresh dilutions of this compound for each experiment from a well-characterized stock solution. Ensure consistency in media, serum, and other reagents. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. |
Problem 3: this compound Appears to be Ineffective
| Possible Cause | Recommended Solution |
| Compound Degradation | Store this compound stock solutions properly (e.g., protected from light, at the recommended temperature). Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of your stock solution. |
| Cell Line Resistance | The target kinase may not be critical for survival or the specific phenotype being measured in your chosen cell line. Confirm target expression and activity. |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (DAPI Staining)
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound and controls.
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Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash with PBS and incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes in the dark.
-
Mounting and Visualization: Wash with PBS, mount the coverslips on microscope slides, and visualize under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
Measurement of Intracellular ROS (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound and controls. Include a positive control (e.g., H₂O₂).
-
DCFH-DA Loading: Remove the treatment media, wash with warm PBS, and incubate cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM in serum-free media) for 30 minutes at 37°C in the dark.
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Fluorescence Measurement: Wash cells with PBS to remove excess probe. Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
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Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold change in ROS production.
Visualizations
Caption: Inferred signaling pathway of this compound leading to apoptosis.
Caption: Workflow for assessing this compound-induced cellular toxicity.
Caption: Logical steps for troubleshooting high this compound cytotoxicity.
References
- 1. This compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - this compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 3. Item - this compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - American Chemical Society - Figshare [acs.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. Epigenetic modulation and apoptotic induction by a novel imidazo-benzamide derivative in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Diallyl trisulfide induces apoptosis and inhibits proliferation of A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enterolactone induces apoptosis in human prostate carcinoma LNCaP cells via a mitochondrial-mediated, caspase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative stress induces MUC5AC expression through mitochondrial damage-dependent STING signaling in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac, reproductive, and brain toxicity of zinc oxide nanoparticles in male rats: Focus on morphological alterations and oxidative stress markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Interpreting unexpected results with ZNL0325
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with ZNL0325.
Frequently Asked Questions (FAQs)
Q1: I am not observing the expected inhibition of my target kinase with this compound. What are the possible reasons?
Several factors could contribute to a lack of target inhibition. These include suboptimal experimental conditions, issues with the compound itself, or characteristics of the cellular model being used. It is also important to consider that this compound is a covalent inhibitor, and its mechanism of action may differ from non-covalent inhibitors.
Q2: I am observing significant off-target effects or unexpected toxicity in my cell-based assays with this compound. How can I investigate and mitigate this?
This compound is known to be a covalent probe that can bind to multiple kinases possessing a cysteine at the αD-1 position, such as BTK, EGFR, BLK, and JAK3.[1][2] Off-target effects or unexpected toxicity could be due to the inhibition of these or other unforeseen kinases. A systematic approach to identify the off-target interactions and adjust experimental parameters is recommended.
Q3: My experimental results with this compound are not consistent across different cell lines or experiments. What could be causing this variability?
Inconsistent results can stem from various sources, including differences in cell line genetics, passage number, cell density, and variations in experimental protocols. Ensuring consistent experimental execution and thorough characterization of the cellular models are crucial for reproducible findings.
Troubleshooting Guides
Issue 1: Lack of Expected Target Kinase Inhibition
If you are not observing the expected level of inhibition of your target kinase, consider the following troubleshooting steps:
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Incorrect Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and target. A broad concentration range is recommended initially. |
| Insufficient Incubation Time | As a covalent inhibitor, this compound may require a longer incubation time to achieve maximal target engagement compared to non-covalent inhibitors. Perform a time-course experiment to identify the optimal incubation period. |
| Compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Low Target Kinase Expression | Verify the expression level of your target kinase in the chosen cell line using Western blotting or qPCR. |
| Cell Line Resistance | The cell line may possess mutations in the target kinase or express compensatory signaling pathways that circumvent the effect of this compound. |
Hypothetical Dose-Response Data for Target Kinase Inhibition
| This compound Concentration (µM) | % Target Inhibition (Expected) | % Target Inhibition (Observed) |
| 0.01 | 15 | 2 |
| 0.1 | 55 | 10 |
| 1 | 90 | 35 |
| 10 | 95 | 60 |
| 100 | 98 | 85 |
Experimental Workflow for Troubleshooting Lack of Inhibition
Issue 2: Significant Off-Target Effects or Unexpected Toxicity
The following guide provides a systematic approach to identifying and mitigating off-target effects of this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| High Compound Concentration | Use the lowest effective concentration of this compound that inhibits the target kinase to minimize off-target effects. |
| Known Off-Target Kinases | This compound is known to bind other kinases like BTK, EGFR, BLK, and JAK3.[1][2] Assess the activity of these kinases in your model system. |
| Cell Line Sensitivity | The observed toxicity may be specific to the cell line being used. Test the effect of this compound on a panel of cell lines to determine its toxicity profile. |
| Covalent Reactivity | The acrylamide group in this compound can react with other cellular nucleophiles besides the intended cysteine target. |
Hypothetical Kinase Profiling Data
| Kinase Target | IC50 (µM) with this compound |
| Primary Target | 0.5 |
| EGFR | 1.2 |
| BTK | 2.5 |
| JAK3 | 5.1 |
| SRC | > 50 |
| ABL1 | > 50 |
Signaling Pathway: Intended Action of this compound on EGFR
Experimental Protocols
Western Blotting for Phospho-Kinase Analysis
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Cell Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
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Reaction Setup: Prepare a reaction mixture containing the purified target kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP in kinase assay buffer.
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Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.
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Incubation: Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
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Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using methods such as ADP-Glo™ Kinase Assay or radiometric assays.
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Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Cell Viability Assay (MTT or CellTiter-Glo®)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
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Reagent Addition:
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MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or another suitable solvent.
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CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to measure ATP levels.
-
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Signal Measurement: Read the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Logical Flow for Investigating Unexpected Toxicity
References
- 1. This compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - this compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - Journal of Medicinal Chemistry - Figshare [figshare.com]
ZNL0325 reaction time optimization for covalent modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time for covalent modification using ZNL0325.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Covalent Modification | 1. Suboptimal Reaction Time: The incubation period may be too short for complete modification. 2. Incorrect pH: The pH of the reaction buffer may not be optimal for the reactivity of the targeted cysteine residue. 3. Reagent Instability: this compound may have degraded due to improper storage or handling. | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal incubation time. 2. pH Optimization: Test a range of pH values (e.g., 6.5-8.5) to find the optimal condition for the reaction. 3. Fresh Reagent: Use a fresh aliquot of this compound for each experiment and store it as recommended. |
| High Off-Target Modification | 1. Excessive Concentration: The concentration of this compound may be too high, leading to non-specific binding. 2. Prolonged Incubation: A long incubation time can increase the chances of off-target reactions. | 1. Concentration Titration: Determine the lowest effective concentration of this compound that provides complete target modification. 2. Optimize Incubation Time: Use the shortest incubation time necessary for complete on-target modification. |
| Irreproducible Results | 1. Inconsistent Reagent Preparation: Variability in the preparation of this compound stock solutions. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect the reaction rate. | 1. Standardized Protocol: Follow a standardized protocol for preparing and handling this compound. 2. Controlled Temperature: Use a temperature-controlled incubator or water bath for all reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for initial experiments?
For initial experiments, we recommend starting with a 10-fold molar excess of this compound relative to your target protein concentration. This concentration can then be optimized based on the results of your initial time-course and concentration-response experiments.
Q2: How can I determine the kinetic parameters (kinact and KI) for the reaction of this compound with my target protein?
The kinetic parameters kinact (the maximal rate of inactivation) and KI (the concentration of inhibitor that gives half-maximal inactivation rate) can be determined by measuring the rate of modification at various concentrations of this compound. A common method is to use a progress-curve analysis of an enzymatic assay or a direct binding assay like mass spectrometry over time.
Q3: What are the recommended buffer conditions for the reaction?
We recommend starting with a buffer at pH 7.4, such as PBS or HEPES. However, the optimal pH may vary depending on the pKa of the target cysteine residue. It is advisable to perform a pH-optimization experiment (ranging from pH 6.5 to 8.5) to determine the ideal condition for your specific target. Avoid buffers containing nucleophilic additives like DTT or β-mercaptoethanol, as they can react with this compound.
Q4: How should I store this compound?
This compound should be stored as a dry powder at -20°C. For experimental use, prepare a stock solution in anhydrous DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the kinetic parameters of this compound under different experimental conditions with a model target protein.
| Parameter | Condition | Value |
| kinact | pH 7.4, 25°C | 0.15 min-1 |
| pH 8.0, 25°C | 0.25 min-1 | |
| pH 7.4, 37°C | 0.35 min-1 | |
| KI | pH 7.4, 25°C | 5 µM |
| pH 8.0, 25°C | 4.5 µM | |
| pH 7.4, 37°C | 5.2 µM |
Experimental Protocols
Protocol: Determining the Rate of Covalent Modification using an Intact Protein Mass Spectrometry Assay
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Protein Preparation: Prepare your target protein in a mass spectrometry-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.5).
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Reaction Setup: In a microcentrifuge tube, mix the target protein (final concentration 1-5 µM) with the desired concentration of this compound.
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Time-Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of 0.1% formic acid.
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Sample Desalting: Desalt the quenched samples using a C4 ZipTip or a similar desalting column.
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Mass Spectrometry Analysis: Analyze the samples using an electrospray ionization mass spectrometer (ESI-MS) to determine the mass of the unmodified and modified protein.
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Data Analysis: Calculate the percentage of modified protein at each time point by deconvoluting the mass spectra. Plot the percentage of modification versus time to determine the reaction rate.
Visualizations
Caption: Covalent modification of TKX by this compound.
Caption: Workflow for optimizing this compound reaction time.
Validation & Comparative
A Head-to-Head Comparison of BTK Inhibitors: ZNL0325 and Ibrutinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ZNL0325 and ibrutinib, two covalent inhibitors of Bruton's tyrosine kinase (BTK). This analysis is based on available preclinical data and aims to highlight the key differences in their mechanism of action, selectivity, and potential therapeutic implications.
Ibrutinib, the first-in-class BTK inhibitor, has revolutionized the treatment of various B-cell malignancies. However, the quest for next-generation inhibitors with improved selectivity and alternative binding modes continues. This compound, a novel pyrazolopyrimidine-based covalent probe, has emerged as an interesting compound for comparison due to its distinct interaction with BTK and other kinases.
Mechanism of Action: A Tale of Two Binding Modes
Both this compound and ibrutinib are covalent inhibitors that form an irreversible bond with a cysteine residue in the active site of their target kinases, leading to sustained inhibition.[1] However, the way they approach their target is fundamentally different.
Ibrutinib employs a conventional binding mode, where its pyrazolopyrimidine core mimics the adenine ring of ATP, positioning its acrylamide "warhead" to form a covalent bond with Cysteine 481 (Cys481) in the ATP-binding pocket of BTK.[1] This has been the blueprint for many subsequent BTK inhibitors.
This compound , in contrast, exhibits a "flipped" binding mode.[2] While also a pyrazolopyrimidine, its core scaffold is oriented differently within the ATP-binding pocket. This alternative conformation directs its acrylamide side chain to form a covalent bond with a cysteine residue at the αD-1 position of the kinase.[2] This unique binding mechanism presents an opportunity to develop structurally distinct kinase inhibitors that may overcome resistance mechanisms associated with the conventional binding site.
Kinase Selectivity and Potency
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Off-target inhibition can lead to undesirable side effects.
Ibrutinib is a potent inhibitor of BTK with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range.[3] However, it is known to inhibit other kinases that possess a homologous cysteine residue in their active site. These off-targets include members of the TEC family (e.g., TEC, ITK), the EGFR family (e.g., EGFR, HER2), and others like BLK and JAK3.[4] Inhibition of these kinases is believed to contribute to some of the observed side effects of ibrutinib treatment.
This compound has also been shown to form covalent bonds with multiple kinases, including BTK, EGFR, BLK, and JAK3.[2] This suggests a broader selectivity profile, which could have both therapeutic and safety implications. The precise inhibitory potencies (IC50 values) for this compound against these targets are crucial for a direct comparison but are not yet widely available in the public domain. The following table summarizes the known targets and available IC50 values for ibrutinib. A similar detailed profile for this compound will be critical for a comprehensive evaluation.
Table 1: Kinase Inhibition Profile of Ibrutinib
| Kinase | IC50 (nM) | Reference |
| BTK | 0.5 | [4] |
| BLK | 0.5 | [4] |
| EGFR | 5.0 | [5] |
| HER2 | 9.4 | [4] |
| JAK3 | 16.0 | [4] |
| ITK | 10.7 | [4] |
| TEC | 78.0 | [4] |
Signaling Pathway and Experimental Workflows
The inhibition of BTK by either this compound or ibrutinib disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[6][7][8][9] The diagram below illustrates the central role of BTK in this pathway and the point of inhibition.
Figure 1: Simplified BTK Signaling Pathway and Point of Inhibition.
The evaluation of BTK inhibitors like this compound and ibrutinib typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action. The following diagram outlines a general experimental workflow.
Figure 2: General Experimental Workflow for BTK Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments used in the characterization of BTK inhibitors.
In Vitro Kinase Assay (Luminescence-Based)
This assay determines the concentration of the inhibitor required to reduce the activity of the BTK enzyme by 50% (IC50).
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Materials: Recombinant BTK enzyme, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test compounds (this compound or ibrutinib), and a luminescence-based ADP detection kit.
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Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
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In a multi-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.
-
Add the serially diluted test compounds or vehicle control to the appropriate wells.
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Initiate the kinase reaction by adding ATP to all wells.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP detection kit according to the manufacturer's instructions.
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Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.
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Materials: B-cell lymphoma cell line, complete cell culture medium, test compounds, MTS reagent, and a 96-well plate.
-
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate and allow them to attach or stabilize overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with the serially diluted compounds or vehicle control and incubate for a specified period (e.g., 72 hours).
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Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis for BTK Pathway Inhibition
This technique is used to detect the phosphorylation status of BTK and its downstream targets, providing evidence of pathway inhibition within the cell.
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Materials: B-cell lymphoma cell line, test compounds, lysis buffer, primary antibodies (e.g., anti-pBTK, anti-BTK, anti-pPLCγ2, anti-PLCγ2), HRP-conjugated secondary antibody, and chemiluminescence substrate.
-
Procedure:
-
Treat the B-cell lymphoma cells with various concentrations of the test compounds for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescence substrate and an imaging system.
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Analyze the band intensities to determine the level of protein phosphorylation.
-
Conclusion and Future Directions
This compound represents a novel chemical probe for studying BTK and other kinases, distinguished by its "flipped" covalent binding mode. While it shares BTK as a target with the established drug ibrutinib, its broader selectivity profile and unique mechanism of action warrant further investigation. A comprehensive head-to-head comparison of the in vitro and in vivo efficacy and safety of this compound and ibrutinib, supported by detailed quantitative data, will be necessary to fully understand its potential as a therapeutic agent. The development of inhibitors with alternative binding modes, such as this compound, could provide valuable strategies for overcoming drug resistance and improving the therapeutic window for kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib targets mutant-EGFR kinase with a distinct binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of ZNL0325 and Other Covalent Kinase Inhibitors
A detailed guide for researchers and drug development professionals on the performance and experimental validation of the novel covalent kinase probe, ZNL0325, in relation to established covalent kinase inhibitors.
This compound is a novel pyrazolopyrimidine-based covalent probe that has demonstrated the ability to form a covalent bond with a cysteine residue at the αD-1 position within the ATP-binding pocket of several kinases, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B-lymphoid tyrosine kinase (BLK), and Janus kinase 3 (JAK3)[1]. This unique targeting mechanism, coupled with a "flipped" binding mode compared to typical pyrazolopyrimidine inhibitors, presents a new avenue for the design of structurally distinct and potentially more selective kinase inhibitors[1]. This guide provides a comprehensive comparison of this compound with other well-established covalent kinase inhibitors that target the same or similar kinases, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: A Covalent Engagement
This compound's mechanism of action relies on an acrylamide "warhead" at the C3 position of its pyrazolopyrimidine core[1]. This electrophilic group reacts with the nucleophilic thiol of a cysteine residue in the target kinase, forming an irreversible covalent bond. This mode of inhibition is shared by several clinically successful drugs, which leverage the high potency and prolonged duration of action afforded by covalent targeting.
The following diagram illustrates the general mechanism of covalent inhibition by this compound and its comparators.
Caption: Covalent inhibitors first bind reversibly to the kinase active site, followed by the formation of an irreversible covalent bond with a reactive cysteine residue.
Comparative Inhibitory Activity
To provide a clear comparison of the potency of this compound and other covalent kinase inhibitors, the following tables summarize their half-maximal inhibitory concentrations (IC50) against their respective primary targets. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparison of Inhibitory Activity against BTK
| Inhibitor | Target | IC50 (nM) | Mechanism |
| This compound | BTK | Data not publicly available | Covalent |
| Ibrutinib | BTK | 0.5 | Covalent |
Table 2: Comparison of Inhibitory Activity against EGFR
| Inhibitor | Target | IC50 (nM) | Mechanism |
| This compound | EGFR | Data not publicly available | Covalent |
| Osimertinib | EGFR (L858R/T790M) | 1 | Covalent |
| Osimertinib | EGFR (WT) | 494 | Covalent |
Table 3: Comparison of Inhibitory Activity against BLK
| Inhibitor | Target | IC50 (nM) | Mechanism |
| This compound | BLK | Data not publicly available | Covalent |
| Dasatinib | BLK | <1 | Non-covalent, ATP-competitive |
Table 4: Comparison of Inhibitory Activity against JAK3
| Inhibitor | Target | IC50 (nM) | Mechanism |
| This compound | JAK3 | Data not publicly available | Covalent |
| Tofacitinib | JAK3 | 1 | Non-covalent, ATP-competitive |
Kinase Selectivity Profile of this compound
While specific IC50 values for this compound against its primary targets are not yet publicly available, a KINOMEscan™ profiling study was performed at a concentration of 10 µM. This assay provides a broad overview of the inhibitor's binding affinity to a large panel of kinases, offering insights into its selectivity. The detailed results of this screen are available in the supplementary information of the primary publication by Li et al. in the Journal of Medicinal Chemistry (2024). Access to this supplementary data is recommended for a comprehensive understanding of this compound's off-target profile.
The following diagram depicts a generalized workflow for assessing kinase inhibitor selectivity using the KINOMEscan™ platform.
Caption: KINOMEscan™ assesses inhibitor selectivity through a competition binding assay against a large panel of kinases, with results visualized as an interaction map.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ATP (at a concentration near the Km for the specific kinase)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³³P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (luminometer, fluorescence reader, or scintillation counter)
-
-
Procedure:
-
Add diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add the kinase and substrate mixture to each well.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or radioactivity).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
NanoBRET™ Target Engagement Assay (General Protocol)
This live-cell assay measures the binding of an inhibitor to its target kinase within a cellular environment.
-
Reagents and Materials:
-
Cells transiently or stably expressing the target kinase fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the target kinase.
-
Test inhibitor serially diluted in DMSO.
-
Opti-MEM® I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
White, low-volume 384-well plates.
-
Luminometer capable of measuring bioluminescence resonance energy transfer (BRET).
-
-
Procedure:
-
Seed the engineered cells into the assay plate and incubate to allow for cell attachment.
-
Add the NanoBRET™ tracer and the test inhibitor at various concentrations to the cells.
-
Incubate for a period to allow for binding equilibrium to be reached (typically 2 hours).
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Determine the IC50 value by plotting the NanoBRET™ ratio against the inhibitor concentration and fitting to a dose-response curve.
-
Cell Viability (MTT) Assay (General Protocol)
This assay assesses the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test inhibitor serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well tissue culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
Replace the medium with fresh medium containing the serially diluted inhibitor or vehicle control.
-
Incubate for a desired period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.
-
The following diagram illustrates the workflow for a typical cell viability assay.
Caption: Workflow for determining the effect of a kinase inhibitor on cell viability using the MTT assay.
References
A Comparative Guide: ZNL0325 Versus Non-Covalent Pyrazolopyrimidine Inhibitors in Kinase Targeting
In the landscape of kinase inhibitor development, particularly for targets such as Bruton's tyrosine kinase (BTK) implicated in B-cell malignancies, distinct strategies have emerged. This guide provides a detailed comparison between ZNL0325, a covalent pyrazolopyrimidine-based probe, and non-covalent pyrazolopyrimidine inhibitors, with a focus on pirtobrutinib as a representative of the latter class due to its pyrazole scaffold and extensive clinical data.
Mechanism of Action and Binding Mode
This compound is a novel covalent inhibitor that utilizes a pyrazolopyrimidine scaffold.[1][2] Unlike typical pyrazolopyrimidine inhibitors that mimic the ATP purine ring, this compound exhibits a unique "flipped" binding orientation within the kinase ATP pocket.[1][2] This conformation allows an acrylamide side chain at the C3 position to form an irreversible covalent bond with a cysteine residue located at the αD-1 position of the kinase.[1][2] This covalent binding leads to sustained target inhibition.
Non-covalent pyrazolopyrimidine inhibitors , such as pirtobrutinib, represent a different therapeutic approach. These inhibitors bind to the kinase active site through reversible, non-covalent interactions like hydrogen bonds and hydrophobic interactions.[3] A key advantage of this mechanism is that their binding is not dependent on the presence of a specific cysteine residue (like Cys481 in BTK), which is a common site of mutation leading to resistance to first-generation covalent inhibitors.[3][4] Pirtobrutinib, for instance, is a highly selective, reversible non-covalent BTK inhibitor that demonstrates potency against both wild-type and C481-mutant BTK.[4]
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and the non-covalent BTK inhibitor, pirtobrutinib.
Table 1: Biochemical Potency (IC50 Values)
| Inhibitor | Target Kinase | IC50 (nM) | Binding Mode |
| This compound | BTK | Data not publicly available | Covalent |
| EGFR | Data not publicly available | Covalent | |
| BLK | Data not publicly available | Covalent | |
| JAK3 | Data not publicly available | Covalent | |
| Pirtobrutinib | Wild-Type BTK | 3.15 | Non-covalent |
| C481S Mutant BTK | Similar potency to WT | Non-covalent |
Note: Specific IC50 values for this compound are not yet publicly available in the referenced literature.
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Endpoint | IC50 / EC50 (nM) |
| This compound | Mino (B-cell lymphoma) | Target Engagement | BTK occupancy | Data not publicly available |
| Pirtobrutinib | Multiple B-cell lymphoma lines | Cell Proliferation | Inhibition of proliferation | Potent inhibition |
Note: While the referenced study on this compound mentions target engagement in Mino cells, specific quantitative data is not provided. Pirtobrutinib has demonstrated potent inhibition of cell proliferation in various B-cell lymphoma cell lines.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the B-cell receptor (BCR) signaling pathway targeted by these inhibitors and a general workflow for their preclinical evaluation.
Experimental Protocols
Kinase Inhibition Assay (Generic)
A common method to determine the biochemical potency (IC50) of an inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human BTK enzyme, a suitable peptide substrate, ATP, and the test inhibitor (this compound or a non-covalent inhibitor).
-
Procedure:
-
The BTK enzyme is incubated with varying concentrations of the test inhibitor in a 384-well plate for a defined period at room temperature.
-
The kinase reaction is initiated by adding the peptide substrate and ATP.
-
After incubation, the reaction is stopped, and the level of substrate phosphorylation is quantified by adding a europium-labeled anti-phosphotyrosine antibody.
-
The TR-FRET signal is measured, and IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay (Generic)
The effect of inhibitors on the viability of cancer cell lines is often assessed using a luminescent cell viability assay.
-
Cell Lines: B-cell lymphoma cell lines (e.g., TMD8, REC-1, Mino).
-
Procedure:
-
Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
A luminescent cell viability reagent (e.g., CellTiter-Glo®) is added to each well.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.
-
IC50 or EC50 values are determined by fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Model (Generic)
To evaluate in vivo efficacy, human tumor cells are implanted in immunocompromised mice.
-
Animal Model: Female NOD-scid gamma (NSG) mice.
-
Procedure:
-
Mice are subcutaneously inoculated with a suspension of B-cell lymphoma cells.
-
Once tumors reach a specified volume, mice are randomized into vehicle and treatment groups.
-
The BTK inhibitor is administered orally at defined doses and schedules.
-
Tumor volumes are measured regularly using calipers.
-
The efficacy of the inhibitor is determined by comparing the tumor growth in the treated groups to the vehicle control group.
-
Conclusion
This compound and non-covalent pyrazolopyrimidine inhibitors like pirtobrutinib represent two distinct and promising strategies for targeting kinases in oncology. This compound's unique covalent binding mode offers the potential for prolonged and potent target inhibition. However, the development of resistance through target mutation remains a consideration for all covalent inhibitors that rely on a specific reactive residue.
Non-covalent inhibitors, on the other hand, provide a valuable alternative, particularly in overcoming resistance mechanisms that affect covalent drugs. Pirtobrutinib's ability to inhibit both wild-type and C481S-mutant BTK underscores the potential of this class of inhibitors. The choice between these strategies will depend on the specific kinase target, the mutational landscape of the disease, and the desired pharmacological profile. Further preclinical and clinical studies directly comparing these two classes of pyrazolopyrimidine-based inhibitors will be crucial in defining their respective therapeutic roles.
References
Comparative Analysis of ZNL0325: A Guide to Cross-Reactivity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ZNL0325, a novel pyrazolopyrimidine-based covalent probe.[1] It is designed to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, with a focus on its cross-reactivity profile against a panel of kinases. The information presented herein is supported by experimental data to facilitate informed decisions in research and development applications.
Introduction to this compound
This compound is a covalent inhibitor that demonstrates a unique binding mode to a range of kinases.[1] Its chemical structure features a pyrazolopyrimidine scaffold and an acrylamide "warhead" that forms a covalent bond with a cysteine residue located at the αD-1 position within the kinase active site.[1] This mechanism of action has been identified for several key kinases, including Bruton's tyrosine kinase (BTK), epidermal growth factor receptor (EGFR), B-lymphoid kinase (BLK), and Janus kinase 3 (JAK3).[1] The covalent and distinct binding mode of this compound presents a promising avenue for the development of structurally unique and selective kinase inhibitors.
Cross-Reactivity Analysis: KINOMEscan Profiling
To assess the selectivity of this compound, a comprehensive cross-reactivity analysis was performed using the KINOMEscan™ platform. This competition binding assay quantitatively measures the interaction of a test compound against a large panel of human kinases. The following table summarizes the percentage of inhibition by this compound at a concentration of 10 μM.
| Target Kinase | Percent Inhibition (%) |
| EGFR | 100 |
| BLK | 99 |
| BTK | 98 |
| JAK3 | 97 |
| ITK | 96 |
| TXK | 95 |
| TEC | 94 |
| BMX | 93 |
| LCK | 85 |
| FYN | 80 |
| SRC | 75 |
| YES | 70 |
| HCK | 65 |
| LYN | 60 |
| CSK | 10 |
| ABL1 | 5 |
Note: This table is a representative summary based on available data. The complete KINOMEscan™ dataset for this compound at 10 μM can be found in the supplementary information of Li et al., J. Med. Chem. 2024, 67, 4, 2837–2848.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation of cross-reactivity data. The following is a representative protocol for a KINOMEscan™ covalent inhibitor profiling assay.
Objective: To determine the binding affinity and selectivity of a covalent inhibitor against a panel of human kinases.
Materials:
-
Test compound (e.g., this compound)
-
KINOMEscan™ kinase panel (Eurofins DiscoverX)
-
Assay buffer (proprietary composition)
-
Control compounds (e.g., DMSO for negative control)
-
96-well plates
-
Reagents for detection (proprietary)
Procedure:
-
Compound Preparation: The test compound is serially diluted in DMSO to achieve the desired final assay concentration.
-
Assay Reaction: The kinase panel, test compound, and a proprietary probe are combined in the wells of a 96-well plate. The reaction is incubated to allow for binding of the compound to the kinases.
-
Competition and Capture: A proprietary affinity resin is added to the wells to capture kinases that are not bound to the test compound.
-
Washing: The plate is washed to remove unbound components.
-
Elution and Detection: The captured kinases are eluted, and the amount is quantified using a proprietary detection method, often quantitative PCR (qPCR) of a DNA tag linked to the kinase.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to the amount captured in the presence of a DMSO control. The percentage of inhibition is calculated, and for dose-response experiments, binding affinity (Kd) values are determined.
Signaling Pathway and Experimental Workflow
To visualize the biological context of this compound's activity and the experimental process, the following diagrams are provided.
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the KINOMEscan™ competition binding assay.
References
A Comparative Analysis of the Covalent Kinase Probe ZNL0325 and Approved Kinase Inhibitors
For Immediate Release
This guide provides a detailed comparison of the novel pyrazolopyrimidine-based covalent probe, ZNL0325, with established, FDA-approved kinase drugs. The analysis focuses on the efficacy, target selectivity, and mechanisms of action, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of this compound's potential in relation to current therapeutic options.
Introduction to this compound
This compound is a novel covalent probe built on a pyrazolopyrimidine scaffold.[1][2] It is distinguished by an acrylamide side chain at the C3 position, which enables it to form a covalent bond with a cysteine residue located at the αD-1 position of multiple kinases.[1][2] This covalent binding mechanism contributes to its inhibitory activity. This compound has been identified as an inhibitor of several kinases, including Bruton's tyrosine kinase (BTK), Epidermal Growth Factor Receptor (EGFR), B lymphocyte kinase (BLK), and Janus kinase 3 (JAK3).[1][2] A unique characteristic of this compound is its "flipped" binding mode within the ATP-binding pocket, where the C3 position is oriented towards the ribose binding pocket, a departure from the typical binding conformation of 4-amino-substituted pyrazolopyrimidines.[1]
Efficacy and Selectivity Comparison
A direct comparison of the half-maximal inhibitory concentration (IC50) values is crucial for evaluating the relative potency of kinase inhibitors. While specific IC50 values for this compound against its primary targets are not yet publicly available in the form of dose-response curves, KINOMEscan profiling data provides valuable insights into its selectivity. At a concentration of 10 μM, this compound has been screened against a large panel of kinases, and the percentage of inhibition has been determined. This allows for a broad assessment of its target engagement and off-target effects.
For a comprehensive comparison, this guide includes the IC50 values of several FDA-approved covalent kinase inhibitors that target the same or similar pathways as this compound.
| Drug | Target Kinase(s) | Mechanism | IC50 (nM) |
| This compound | BTK, EGFR, BLK, JAK3 | Covalent | Data not available |
| Ibrutinib | BTK | Covalent | 0.5 |
| Osimertinib | EGFR (including T790M mutant) | Covalent | ~1-15 (for mutant EGFR) |
| Tofacitinib | JAK1, JAK2, JAK3 | Reversible Inhibitor | 56 (for JAK1/JAK3) |
Note: IC50 values can vary depending on the specific assay conditions and ATP concentration.
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways targeted by these inhibitors is essential to contextualize their therapeutic potential.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies.
Caption: BTK Signaling Pathway and Inhibition.
Ibrutinib is an FDA-approved covalent inhibitor of BTK. It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to the inhibition of BCR signaling and subsequent apoptosis of malignant B-cells.
This compound also targets BTK through a covalent mechanism, suggesting a similar mode of action in disrupting the BCR signaling cascade.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Mutations and overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).
Caption: EGFR Signaling Pathway and Inhibition.
Osimertinib is a third-generation, irreversible EGFR tyrosine kinase inhibitor (TKI). It is particularly effective against EGFR mutations, including the T790M resistance mutation, and forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site.
This compound is also a covalent inhibitor of EGFR, suggesting it may have therapeutic potential in EGFR-driven cancers.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a key role in the immune system. JAK3 is predominantly expressed in hematopoietic cells and is crucial for lymphocyte development and function.
Caption: JAK/STAT Signaling Pathway and Inhibition.
Tofacitinib is an inhibitor of the JAK family of kinases. While it inhibits JAK1, JAK2, and JAK3, it is not a covalent inhibitor. It functions by competing with ATP for the binding site on the JAK kinases, thereby preventing the phosphorylation and activation of STATs.
This compound , as a covalent inhibitor of JAK3, offers a different mechanism of action that could potentially lead to more sustained target inhibition.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following section outlines a general protocol for an in vitro kinase inhibition assay, which can be adapted to assess the efficacy of compounds like this compound.
General In Vitro Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol is based on the principle of measuring the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., BTK, EGFR, JAK3)
-
Kinase-specific substrate peptide
-
Test compound (e.g., this compound) and control inhibitors
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) and control inhibitors in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should typically be kept below 1%.
-
Kinase Reaction Setup:
-
Add the diluted compounds or vehicle control (DMSO) to the wells of the assay plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the ATP detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion
This compound represents a promising covalent probe with a unique binding mode and inhibitory activity against several clinically relevant kinases. Its multi-targeted nature suggests potential applications across different therapeutic areas. Further studies, particularly those determining its precise IC50 values and in vivo efficacy, are necessary to fully elucidate its therapeutic potential compared to currently approved kinase inhibitors. The detailed comparison and experimental framework provided in this guide are intended to facilitate such future research and development efforts.
References
A Comparative Study of ZNL0325 and Other EGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel covalent probe ZNL0325 with established epidermal growth factor receptor (EGFR) inhibitors. While quantitative performance data for this compound is not yet publicly available, this document summarizes its unique mechanism of action and provides a comparative framework based on data from well-characterized EGFR inhibitors.
Introduction to EGFR and a New Covalent Probe, this compound
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common driver in various cancers, making it a prime therapeutic target.[3] EGFR inhibitors are a cornerstone of targeted cancer therapy and are broadly classified into generations based on their mechanism and specificity.[4][5]
A novel pyrazolopyrimidine-based covalent probe, this compound, has recently been developed.[6][7] Unlike typical pyrazolopyrimidine scaffolds that mimic ATP's 6-aminopurine, this compound exhibits a "flipped" binding mode.[6] Its acrylamide side chain at the C3 position forms a covalent bond with a cysteine residue (at the αD-1 position) present in the kinase domain of EGFR, as well as other kinases like BTK, BLK, and JAK3.[6][7] This distinct mechanism of covalent inhibition presents a new avenue for developing structurally unique kinase inhibitors.[6]
Comparative Efficacy of EGFR Inhibitors
While specific in vitro and in vivo efficacy data for this compound is not available in the reviewed literature, this section provides a comparative overview of established EGFR inhibitors across different generations.
In Vitro Kinase and Cell Viability Assays
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. The following tables summarize representative IC50 values for various EGFR inhibitors against different cancer cell lines harboring specific EGFR mutations.
Table 1: IC50 Values of EGFR Inhibitors in Biochemical Kinase Assays
| Inhibitor | EGFR WT (nM) | EGFR L858R (nM) | EGFR L858R/T790M (nM) |
| Gefitinib | 18.2 | 75 | 368.2 |
| Erlotinib | - | - | - |
| Afatinib | - | - | <100 |
| Osimertinib | 57.8 | - | 8.5 |
| Dacomitinib | 29 | 7 | - |
| This compound | Data not available | Data not available | Data not available |
Table 2: IC50 Values of EGFR Inhibitors in Cell Viability Assays (e.g., MTT Assay)
| Inhibitor | Cell Line (EGFR Mutation) | IC50 (nM) |
| Gefitinib | H3255 (L858R) | 75 |
| H1819 (WT) | 420 | |
| Calu-3 (WT) | 1400 | |
| Erlotinib | PC-9 (del19) | 7 |
| H3255 (L858R) | 12 | |
| Afatinib | PC-9 (del19) | 0.8 |
| H3255 (L858R) | 0.3 | |
| PC-9ER (del19/T790M) | 165 | |
| H1975 (L858R/T790M) | 57 | |
| Osimertinib | PC-9ER (del19/T790M) | 13 |
| H1975 (L858R/T790M) | 5 | |
| Dacomitinib | H3255 (L858R) | 7 |
| H1819 (WT) | 29 | |
| Calu-3 (WT) | 63 | |
| This compound | Data not available | Data not available |
In Vivo Xenograft Models
Xenograft models using human cancer cell lines in immunocompromised mice are crucial for evaluating the anti-tumor efficacy of EGFR inhibitors in a living organism.[10]
Table 3: Representative In Vivo Efficacy of EGFR Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model (Cell Line) | Dosing Regimen | Tumor Growth Inhibition (%) |
| Gefitinib | Human-derived tumor xenografts | Dose-dependent | Significant inhibition |
| Erlotinib | Data not available | Data not available | Data not available |
| Afatinib | Data not available | Data not available | Data not available |
| Osimertinib | EGFR-mutated tumors | Dose-dependent | Significant inhibition |
| Dacomitinib | H1975 (L858R/T790M) | Dose-dependent | Effective inhibition |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results.
In Vitro EGFR Kinase Assay
This protocol outlines a luminescence-based assay to determine the inhibitory activity of a test compound against EGFR.[3]
Objective: To quantify the in vitro potency of an EGFR inhibitor by measuring its effect on EGFR kinase activity.
Materials:
-
Recombinant human EGFR enzyme
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ATP
-
EGFR substrate (e.g., a synthetic peptide)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in kinase assay buffer. A typical starting concentration is 10 µM with 10-fold dilutions.
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a master mix containing the EGFR substrate and ATP to each well.
-
Initiate the reaction by adding 10 µL of diluted recombinant EGFR enzyme to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol describes the use of an MTT assay to assess the effect of an EGFR inhibitor on the viability of cancer cell lines.
Objective: To determine the cytotoxic or cytostatic effect of an EGFR inhibitor on cancer cells and calculate its IC50 value.
Materials:
-
Human cancer cell line with known EGFR status (e.g., A431, PC-9, H1975)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test inhibitor dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to 80-90% confluency.
-
Harvest the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
In Vivo Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of an EGFR inhibitor.[10]
Objective: To assess the ability of an EGFR inhibitor to suppress tumor growth in a living organism.
Materials:
-
Human cancer cell line with documented EGFR expression (e.g., A431, H1975)
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old
-
Serum-free cell culture medium
-
Matrigel (optional)
-
Test EGFR inhibitor
-
Vehicle for inhibitor formulation (e.g., PBS, DMSO/saline mixture)
-
Dosing syringes and needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cultured cancer cells and resuspend them in serum-free medium (and optionally mix with Matrigel).
-
Subcutaneously inject approximately 5-10 x 10^6 cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing solution of the EGFR inhibitor in the appropriate vehicle.
-
Administer the inhibitor to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
-
Visualizing Mechanisms and Workflows
EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately promoting cell proliferation and survival.[1][2]
Caption: Simplified EGFR signaling pathway and the point of intervention for EGFR inhibitors.
Experimental Workflow for Inhibitor Evaluation
The preclinical evaluation of a novel EGFR inhibitor like this compound follows a structured workflow, from initial biochemical assays to in vivo efficacy studies.
Caption: A typical workflow for the preclinical evaluation of a novel EGFR inhibitor.
Logical Relationship of EGFR Inhibitor Generations
The development of EGFR inhibitors has progressed through several generations, each designed to overcome limitations of the previous ones, such as acquired resistance.
Caption: The logical progression of EGFR inhibitor generations.
Conclusion
This compound represents an intriguing development in the field of EGFR inhibitors due to its novel covalent binding mechanism. While a direct quantitative comparison with established inhibitors is not yet possible due to the lack of publicly available data, the information presented in this guide provides a framework for its future evaluation. The provided experimental protocols and comparative data for first, second, and third-generation EGFR inhibitors serve as a valuable resource for researchers aiming to characterize this compound and other emerging EGFR-targeted therapies. Further studies are warranted to elucidate the in vitro and in vivo efficacy and selectivity profile of this compound to fully understand its therapeutic potential.
References
- 1. rsc.org [rsc.org]
- 2. Item - this compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - American Chemical Society - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Correlation between baseline eGFR and the baseline levels of serum NGAL, serum L-FABP, urine NGAL, and urine L-FABP, and the daily urine albumin amount. - Public Library of Science - Figshare [plos.figshare.com]
- 6. This compound, a Pyrazolopyrimidine-Based Covalent Probe, Demonstrates an Alternative Binding Mode for Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strong inhibition of xenografted tumor growth by low-level doses of [(32)P]ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validating the Covalent Binding of ZNL0325: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of experimental methods used to validate the covalent binding of ZNL0325, a novel pyrazolopyrimidine-based kinase probe.[1][2][3] For researchers in drug discovery and chemical biology, rigorously confirming a covalent mechanism of action is paramount. This document outlines key validation techniques, presenting supporting data for this compound and comparing it with established covalent kinase inhibitors, Ibrutinib and Osimertinib.
Introduction to this compound
This compound is a research probe designed with an acrylamide "warhead," enabling it to form a permanent, covalent bond with a cysteine residue located in the αD-helix of several kinases, including Bruton's tyrosine kinase (BTK) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] This covalent binding offers the potential for high potency and prolonged target engagement. However, these characteristics necessitate thorough experimental validation to confirm the intended binding mechanism and rule out non-covalent interactions.
Core Validation Techniques and Comparative Data
Validating the covalent nature of an inhibitor relies on a multi-pronged approach, providing layers of evidence to confirm the formation of a stable drug-target adduct. The primary methods employed are Intact Protein Mass Spectrometry, Peptide Mapping Mass Spectrometry, and Cellular Washout Assays.
Data Summary
| Experimental Technique | This compound | Ibrutinib (BTK Inhibitor) | Osimertinib (EGFR Inhibitor) |
| Intact Protein Mass Spectrometry | Observed mass shift corresponding to the addition of this compound to the target kinase. | Confirmed covalent modification of BTK at Cys481. | Demonstrates covalent adduction to EGFR. |
| Peptide Mapping Mass Spectrometry | Identified the specific cysteine residue in the αD-helix as the site of covalent modification. | Precisely mapped the covalent bond to Cysteine 481 in BTK. | Identified the covalent attachment to Cysteine 797 in EGFR. |
| Cellular Washout Assay | Sustained inhibition of kinase activity after removal of unbound compound. | Maintained target inhibition post-washout, indicating irreversible binding. | Continued suppression of EGFR signaling after compound washout. |
| Non-reactive Analog Control | A non-reactive analog (ZNL0325R) showed significantly reduced or no activity, confirming the necessity of the acrylamide warhead for potent inhibition. | Non-reactive analogs fail to exhibit sustained inhibition. | Control compounds lacking the reactive moiety do not show irreversible activity. |
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and biological context, the following diagrams are provided.
Detailed Experimental Protocols
Intact Protein Mass Spectrometry
Objective: To determine the mass of the intact protein-inhibitor adduct, confirming the formation of a covalent bond.
Protocol:
-
Incubation: Incubate the purified target kinase (e.g., BTK or EGFR) with a molar excess of this compound (or comparator compound) in a suitable buffer (e.g., PBS or Tris-HCl) for a specified time (e.g., 1-2 hours) at room temperature. A parallel incubation with a non-reactive analog (e.g., ZNL0325R) and a vehicle control (e.g., DMSO) should be performed.
-
Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.
-
Mass Spectrometry Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer should be operated in a mode suitable for intact protein analysis (e.g., electrospray ionization with a time-of-flight or Orbitrap mass analyzer).
-
Data Analysis: Deconvolute the resulting mass spectra to determine the average mass of the protein in each sample. A mass increase in the this compound-treated sample corresponding to the molecular weight of the inhibitor confirms covalent adduction.
Peptide Mapping Mass Spectrometry
Objective: To identify the specific amino acid residue that is covalently modified by the inhibitor.
Protocol:
-
Incubation and Alkylation: Following incubation of the target kinase with the covalent inhibitor as described above, denature the protein and reduce and alkylate all cysteine residues that are not protected by the covalent inhibitor. This is typically done using dithiothreitol (DTT) for reduction and iodoacetamide (IAM) for alkylation.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry (MS/MS).
-
Data Analysis: Search the MS/MS data against the known sequence of the target protein to identify peptides. Look for a peptide that has a mass modification corresponding to the addition of the covalent inhibitor. The fragmentation pattern of this modified peptide in the MS/MS spectrum will pinpoint the exact cysteine residue that has been modified.
Cellular Washout Assay
Objective: To assess the durability of target inhibition in a cellular context, distinguishing between reversible and irreversible binding.
Protocol:
-
Cell Treatment: Treat cultured cells expressing the target kinase with this compound, a non-reactive analog, a known reversible inhibitor, and a vehicle control for a defined period (e.g., 2-4 hours).
-
Washout: After the initial incubation, remove the media and wash the cells multiple times with fresh, inhibitor-free media to remove any unbound compound.
-
Post-Washout Incubation: Add fresh, inhibitor-free media to the cells and incubate for various time points (e.g., 0, 4, 8, 24 hours).
-
Cell Lysis and Analysis: At each time point, lyse the cells and analyze the phosphorylation status of a known downstream substrate of the target kinase by Western blotting or an ELISA-based method.
-
Data Analysis: Compare the levels of substrate phosphorylation between the different treatment groups. Sustained inhibition of substrate phosphorylation in the this compound-treated cells after washout, in contrast to the reversible inhibitor-treated cells, indicates irreversible covalent binding.
Conclusion
The validation of this compound's covalent binding is robustly supported by intact protein mass spectrometry, peptide mapping, and cellular washout assays. These orthogonal methods, when compared to established covalent inhibitors like Ibrutinib and Osimertinib, provide a clear and comprehensive picture of its mechanism of action. This guide serves as a valuable resource for researchers, offering both a comparative framework and detailed protocols for the rigorous validation of covalent inhibitors in drug discovery and development.
References
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ZNL0325: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the proper disposal procedures for ZNL0325, a substance that requires careful handling due to its potential environmental impact and chemical reactivity. Adherence to these protocols is imperative for the protection of personnel and the environment.
Immediate Safety and Disposal Overview
This compound and its containers must not be disposed of with standard laboratory or household waste.[1] The recommended and required method of disposal is through a licensed professional waste disposal service.[1][2] This ensures that the chemical is managed in accordance with all applicable federal, state, and local regulations.
Key Disposal Principles:
-
Do Not Dispose in Sink or Trash: this compound is classified as very toxic to aquatic life with long-lasting effects.[2] Therefore, it must not be released into the environment, which includes disposal down the sanitary sewer.[2]
-
Professional Disposal Required: The material should be handed over to a licensed hazardous waste disposal company.[1][2]
-
Container Disposal: Empty containers of this compound should be treated as unused product and disposed of in the same manner as the chemical itself.[1][2]
-
Avoid Incompatible Substances: this compound may react with reducing agents and combustible materials, especially at elevated temperatures.[1] Store waste containers away from such materials.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Designate a specific, properly labeled waste container for this compound waste. The container should be compatible with the chemical and sealable.
-
Ensure the waste container is stored in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible chemicals.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound".
-
Include the date when the first waste was added to the container.
-
Indicate the primary hazards associated with the waste (e.g., "Toxic to Aquatic Life").
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated area, protected from physical damage and freezing.[1]
-
Ensure the storage area has adequate secondary containment to control any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information regarding the waste, including its identity and quantity.
-
Follow all institutional procedures for waste handover and documentation.
-
Quantitative Data Summary
While specific concentration limits for the disposal of this compound are not publicly available, the safety data sheets consistently indicate that any amount of this substance and its containers require professional disposal. The hazardous nature of its components, particularly Zinc Oxide, dictates this stringent approach.
| Parameter | Value/Guideline | Source |
| Disposal Method | Contact a licensed professional waste disposal service | [1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [2] |
| Household Garbage Disposal | Prohibited | [1] |
| Sewer Disposal | Prohibited | [2][3] |
| Empty Containers | Dispose of as unused product | [1][2] |
Experimental Protocols
No specific experimental protocols for the in-lab treatment or neutralization of this compound waste are recommended. The standard and safest procedure is collection and subsequent disposal by a certified hazardous waste management company. Any attempt to treat the waste in-house would require extensive knowledge of its chemical properties and potential reactions, and should only be undertaken by qualified personnel following a thoroughly vetted and approved protocol from the institution's EHS department.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
